Illuminating the Structure of Adenosine 2',5'-Diphosphate Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the structural elucidation of Adenosine (B11128) 2',5'-diphosphate sodium salt (A2',5'P•x...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Adenosine (B11128) 2',5'-diphosphate sodium salt (A2',5'P•xNa⁺). The document details the spectroscopic characterization, synthesis, purification, and biological significance of this important nucleotide, presenting quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular structure, experimental workflows, and signaling pathways.
Physicochemical and Spectroscopic Characterization
The definitive identification and structural confirmation of Adenosine 2',5'-diphosphate sodium salt rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, weight, and the specific arrangement of atoms within the molecule.
Table 1: Physicochemical Properties of Adenosine 2',5'-diphosphate
Property
Value
Reference
Molecular Formula
C₁₀H₁₅N₅O₁₀P₂
--INVALID-LINK--
Molecular Weight (Free Acid)
427.20 g/mol
--INVALID-LINK--, --INVALID-LINK--
CAS Number
154146-84-6 (for sodium salt)
--INVALID-LINK--
Appearance
White to off-white powder
[Generic supplier data]
Solubility
Soluble in water (50 mg/mL)
--INVALID-LINK--
UV Absorption (λmax)
259 nm (in Tris-HCl, pH 7.5)
--INVALID-LINK--
Molar Extinction Coefficient (ε)
15.3 L·mmol⁻¹·cm⁻¹ (at 259 nm)
--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Adenosine 2',5'-diphosphate
Atom Position
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Adenine Moiety
H-2
~8.1-8.3
~152-154
H-8
~8.3-8.5
~140-142
C-4
-
~148-150
C-5
-
~118-120
C-6
-
~155-157
Ribose Moiety
H-1'
~6.0-6.2
~87-89
H-2'
~4.5-4.7
~74-76
H-3'
~4.3-4.5
~70-72
H-4'
~4.1-4.3
~83-85
H-5', 5''
~4.0-4.2
~64-66
Note: Predicted values are based on data from related adenosine phosphate (B84403) compounds and are subject to solvent and pH effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Table 3: Mass Spectrometry Data for Adenosine 2',5'-diphosphate
Ion
Calculated m/z (Free Acid)
Observed m/z
[M-H]⁻
426.0216
Data not available
[M+H]⁺
428.0372
Data not available
[M+Na]⁺
450.0192
Data not available
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 4: Expected FTIR Absorption Bands for Adenosine 2',5'-diphosphate
Wavenumber (cm⁻¹)
Assignment
3400-3200
N-H and O-H stretching
3100-3000
C-H stretching (aromatic and ribose)
1650-1550
C=N and C=C stretching (adenine ring), N-H bending
1250-1000
P=O and P-O-C stretching
~900
Ribose ring vibrations
Synthesis and Purification
The synthesis of Adenosine 2',5'-diphosphate can be achieved through both chemical and enzymatic methods. Subsequent purification is critical to obtain a high-purity product for research and development.
Chemical Synthesis
A common strategy for the synthesis of nucleotide diphosphates involves the phosphorylation of a partially protected nucleoside.
Protection of Adenosine: The 3'-hydroxyl and N⁶-amino groups of adenosine are protected to ensure regioselective phosphorylation at the 2' and 5' positions.
5'-Phosphorylation: The 5'-hydroxyl group is phosphorylated using a suitable phosphorylating agent, such as phosphoryl chloride, in the presence of a base.
2'-Phosphorylation: The 2'-hydroxyl group is then phosphorylated. This may require a different set of reaction conditions and phosphorylating agents to achieve selectivity.
Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.
Salt Formation: The free acid is converted to the sodium salt by titration with a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).
Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Adenosine 2',5'-diphosphate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine (B11128) 2',5'-diphosphate sodium salt, a crucial tool...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine (B11128) 2',5'-diphosphate sodium salt, a crucial tool for researchers studying purinergic signaling pathways. This document details the chemical synthesis, outlines purification methodologies, and explores its role as a P2Y1 receptor antagonist.
Chemical Synthesis of Adenosine 2',5'-diphosphate
The synthesis of Adenosine 2',5'-diphosphate (A2',5'DP) typically involves the selective phosphorylation of adenosine 2'-monophosphate (A2'MP). A common method employs a phosphorylating agent such as phosphoramidic acid in a suitable solvent like formamide.
Experimental Protocol: Synthesis of Adenosine 2',5'-diphosphate
This protocol is a generalized representation based on established chemical principles for nucleotide synthesis. Researchers should optimize conditions for their specific laboratory settings.
Materials:
Adenosine 2'-monophosphate (A2'MP)
Phosphoramidic acid
Formamide (anhydrous)
Pyridine (anhydrous)
Reagents for workup and purification (e.g., sodium bicarbonate, ion-exchange resin)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Adenosine 2'-monophosphate in anhydrous formamide.
Phosphorylation: Add phosphoramidic acid to the solution. The reaction mixture is typically stirred at room temperature.
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product.
Workup: Once the reaction is deemed complete, the mixture is quenched, often by the addition of a sodium bicarbonate solution to neutralize the reaction. The solvent is then typically removed under reduced pressure.
Purification of Adenosine 2',5'-diphosphate Sodium Salt
Purification of the synthesized A2',5'DP is critical to remove unreacted starting materials, byproducts, and excess reagents. The primary methods employed are anion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).
Anion-Exchange Chromatography
Anion-exchange chromatography separates molecules based on their net negative charge. Due to the presence of two phosphate (B84403) groups, A2',5'DP has a strong negative charge, allowing for its effective separation from monophosphorylated and unphosphorylated species. DEAE-cellulose is a commonly used weak anion-exchanger for this purpose.
Column Preparation: A column is packed with DEAE-cellulose resin and equilibrated with a low ionic strength buffer (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate) at a neutral pH.
Sample Loading: The crude reaction mixture, dissolved in the equilibration buffer, is loaded onto the column.
Elution: The bound nucleotides are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M triethylammonium bicarbonate). Adenosine, AMP, and ADP will elute at different salt concentrations, with the desired A2',5'DP eluting at a higher salt concentration due to its greater charge.
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the product using UV spectroscopy (at 260 nm) or HPLC.
Desalting: Fractions containing the pure product are pooled, and the volatile buffer salts are removed by lyophilization or co-evaporation with water to yield the sodium salt of A2',5'DP.
RP-HPLC is a high-resolution technique used for both analytical and preparative purification of nucleotides. For polar compounds like adenosine phosphates, ion-pairing agents are often added to the mobile phase to improve retention and separation on a nonpolar stationary phase (e.g., C18).
Experimental Protocol: RP-HPLC Purification
Column and Mobile Phase: A C18 column is typically used. The mobile phase often consists of an aqueous buffer (e.g., ammonium acetate (B1210297) or potassium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile), with an added ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate.
Gradient Elution: A gradient of increasing organic modifier concentration is used to elute the compounds.
Detection and Collection: The eluent is monitored by a UV detector at 260 nm, and fractions corresponding to the A2',5'DP peak are collected.
Post-Purification Processing: The collected fractions are pooled, and the solvent is removed to yield the purified product.
Table 3: Representative RP-HPLC Parameters for Analysis of Adenosine Phosphates
Parameter
Condition
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase A
0.1 M Potassium Phosphate Buffer, pH 6.0
Mobile Phase B
100% Methanol
Ion-Pairing Agent
5 mM Tetrabutylammonium Hydrogen Sulfate
Gradient
0-100% B over 30 minutes
Flow Rate
1.0 mL/min
Detection
UV at 260 nm
Biological Role and Signaling Pathway
Adenosine 2',5'-diphosphate is a known competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including platelet aggregation and neurotransmission.[1]
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq family of G-proteins.[1] Upon activation by its endogenous agonist, adenosine diphosphate (B83284) (ADP), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular responses. DAG activates protein kinase C (PKC).[2][3]
Antagonism by Adenosine 2',5'-diphosphate
As a competitive antagonist, Adenosine 2',5'-diphosphate binds to the P2Y1 receptor at the same site as ADP but does not activate the receptor. This binding prevents ADP from activating the receptor, thereby inhibiting the downstream signaling cascade and the subsequent cellular responses.[1]
Caption: P2Y1 Receptor Signaling Pathway and its Antagonism by Adenosine 2',5'-diphosphate.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of Adenosine 2',5'-diphosphate sodium salt. The outlined protocols for chemical synthesis and chromatographic purification, along with the provided signaling pathway information, serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. Successful implementation of these methods will enable the production of high-purity A2',5'DP for in-depth studies of purinergic signaling and the development of novel therapeutics targeting the P2Y1 receptor.
An In-depth Technical Guide to the Physicochemical Properties of Adenosine 2',5'-diphosphate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals Abstract Adenosine 2',5'-diphosphate (A2'5'DP) sodium salt is a critical tool in purinergic signaling research and various biochemical applications. As a st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 2',5'-diphosphate (A2'5'DP) sodium salt is a critical tool in purinergic signaling research and various biochemical applications. As a structural isomer of the well-known Adenosine 5'-diphosphate (ADP), it exhibits distinct functionalities, most notably as a competitive antagonist of the P2Y1 receptor, a key player in platelet aggregation and other physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties of Adenosine 2',5'-diphosphate sodium salt, detailed experimental protocols for its use, and a visualization of its role in cellular signaling.
Physicochemical Properties
Adenosine 2',5'-diphosphate sodium salt is a white to off-white powder.[1] It is hygroscopic and should be stored in a dry environment.[2] Key quantitative physicochemical properties are summarized in the table below.
Adenosine 2',5'-diphosphate is primarily recognized for its role as a competitive antagonist of the P2Y1 purinergic receptor.[5] The P2Y1 receptor, a Gq-protein coupled receptor, is activated by ADP and plays a crucial role in the initiation of platelet aggregation.[5][8] By blocking this receptor, Adenosine 2',5'-diphosphate can inhibit ADP-induced platelet shape change and aggregation.[9] It has also been reported to be a non-selective antagonist of the platelet P2X1 ion channel.[5]
Due to its structural similarity to the cofactor NADP⁺, Adenosine 2',5'-diphosphate is also utilized in biochemical purification techniques. Specifically, it can be immobilized on a solid support, such as agarose (B213101), to create an affinity chromatography resin for the purification of NADP-dependent enzymes, like NADPH-cytochrome P450 reductase.[10][11]
This protocol provides a general method for assessing the P2Y1 antagonistic activity of Adenosine 2',5'-diphosphate using light transmission aggregometry in human platelets.
Materials:
Adenosine 2',5'-diphosphate sodium salt
Adenosine 5'-diphosphate (ADP) as agonist
Human platelet-rich plasma (PRP) or washed platelets
Aggregometer
Appropriate buffers (e.g., Tyrode's buffer)
Procedure:
Platelet Preparation: Prepare platelet-rich plasma from fresh human blood by centrifugation. For washed platelets, perform additional washing and centrifugation steps to remove plasma components.
Antagonist Incubation: Pre-incubate the platelet suspension with varying concentrations of Adenosine 2',5'-diphosphate sodium salt for a specified time (e.g., 1-5 minutes) at 37°C with stirring in the aggregometer cuvette.
Agonist Stimulation: Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
Data Acquisition: Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.
Data Analysis: Determine the inhibitory effect of Adenosine 2',5'-diphosphate by comparing the aggregation response in its presence to the control (agonist alone). Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation.
Affinity Chromatography for NADP-Dependent Enzymes
This protocol outlines a general procedure for the purification of an NADP-dependent enzyme, such as NADPH-cytochrome P450 reductase, using Adenosine 2',5'-diphosphate-agarose.
Materials:
Adenosine 2',5'-diphosphate-agarose resin
Cell lysate containing the target enzyme
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5)
Wash buffer (e.g., Binding buffer with increased salt concentration)
Elution buffer (e.g., Binding buffer containing a competing ligand like NADP⁺ or a high salt concentration)
Chromatography column
Procedure:
Column Packing and Equilibration: Pack a chromatography column with the Adenosine 2',5'-diphosphate-agarose resin and equilibrate it with several column volumes of binding buffer.
Sample Loading: Apply the cell lysate containing the target enzyme to the equilibrated column.
Washing: Wash the column with several volumes of wash buffer to remove unbound proteins.
Elution: Elute the bound target enzyme from the resin by applying the elution buffer. This can be done using a step or gradient elution with a competing ligand (e.g., NADP⁺) or by increasing the ionic strength of the buffer.
Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence and purity of the target enzyme using methods such as SDS-PAGE and enzyme activity assays.
Signaling Pathway Visualization
Adenosine 2',5'-diphosphate acts as an antagonist at the P2Y1 receptor, thereby inhibiting the downstream signaling cascade initiated by the natural agonist, ADP. The following diagrams illustrate the P2Y1 receptor signaling pathway and the point of inhibition by Adenosine 2',5'-diphosphate.
P2Y1 Receptor Signaling Pathway and Inhibition by A2'5'DP.
Workflow for P2Y1 Receptor Antagonism Assay.
Stability and Storage
Adenosine 2',5'-diphosphate sodium salt is stable for years when stored at -20°C as a solid.[9][12] It is hygroscopic and should be protected from moisture.[2] Aqueous solutions can be prepared in buffers such as PBS, but it is recommended to use them fresh and not store them for more than a day.[12] The stability of the phosphate (B84403) groups is reduced at pH values below 4.0 and above 9.5.[13]
Conclusion
Adenosine 2',5'-diphosphate sodium salt is a valuable pharmacological tool for the study of purinergic signaling, particularly for investigating the role of the P2Y1 receptor. Its ability to competitively antagonize this receptor makes it essential for research in thrombosis, hemostasis, and other physiological processes where P2Y1 is implicated. Furthermore, its application in affinity chromatography demonstrates its utility as a versatile biochemical reagent. This guide provides researchers with the foundational knowledge of its physicochemical properties and practical guidance for its experimental use.
The P2Y1 Receptor: A Technical Guide to the Mechanism of Action of Adenosine 2',5'-Diphosphate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the P2Y1 receptor, a critical component in purinergic signaling. It details the receptor's mechanis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the P2Y1 receptor, a critical component in purinergic signaling. It details the receptor's mechanism of action, with a specific focus on its interaction with the competitive antagonist, Adenosine (B11128) 2',5'-diphosphate sodium. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying the receptor, and provides visual representations of its signaling pathways and experimental workflows.
Introduction to the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] These receptors are activated by extracellular nucleotides and play crucial roles in a multitude of physiological processes.[2] The primary endogenous agonist for the P2Y1 receptor is adenosine diphosphate (B83284) (ADP).[2][3] Upon activation by ADP, the P2Y1 receptor is pivotal in initiating platelet activation, including shape change and the initial phase of aggregation, making it a key player in hemostasis and thrombosis.[3][4][5] Consequently, the P2Y1 receptor is a significant target for the development of antithrombotic drugs.[6][7] Adenosine 2',5'-diphosphate (A2P5P) is recognized as a selective and competitive antagonist of the P2Y1 receptor, effectively inhibiting ADP-induced platelet responses.[8][9]
Mechanism of Action and Signal Transduction
The P2Y1 receptor primarily couples to the Gq/11 family of G proteins to initiate its signaling cascade.[10][11] The binding of an agonist, such as ADP, induces a conformational change in the receptor, leading to the activation of Gq.[7] This sets off a well-defined downstream signaling pathway.
The Gq-Mediated Signaling Cascade:
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[4][10]
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[11][12] This rapid increase in intracellular Ca2+ is a hallmark of P2Y1 activation and is necessary to trigger platelet shape change and initiate aggregation.[9][12]
Protein Kinase C (PKC) Activation: Concurrently, DAG remains in the plasma membrane and, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[3][13] PKC then phosphorylates various downstream target proteins, contributing to the full cellular response.
Role of Adenosine 2',5'-Diphosphate:
As a competitive antagonist, Adenosine 2',5'-diphosphate binds to the same orthosteric site on the P2Y1 receptor as ADP but does not activate the receptor.[8][9] By occupying the binding site, it prevents ADP from binding and initiating the Gq/PLC signaling cascade, thereby inhibiting downstream effects like calcium mobilization and platelet aggregation.[7][9]
Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive (agonist-independent) activity, leading to basal Gq protein signaling.[4][5] In this context, some antagonists have been shown to act as inverse agonists, abolishing this constitutive activation.[4]
Quantitative Data: Ligand Affinities at the P2Y1 Receptor
The pharmacological characterization of the P2Y1 receptor has been defined by the binding affinities and functional potencies of various agonists and antagonists. The following table summarizes key quantitative data for Adenosine 2',5'-diphosphate and other relevant ligands.
The study of the P2Y1 receptor's mechanism of action relies on several key experimental assays. Detailed methodologies are provided below.
Inositol Phosphate (IP) Accumulation Assay
This assay directly quantifies the activity of the Gq/PLC pathway by measuring the accumulation of [3H]-inositol phosphates, a direct product of PLC activity.
Methodology:
Cell Culture and Transfection:
Culture a suitable cell line, such as 1321N1 human astrocytoma cells or COS-7 cells, which lack endogenous P2Y receptors.[15][20]
Transiently or stably transfect the cells with a plasmid encoding the human P2Y1 receptor.[15][16]
Radiolabeling:
Plate the transfected cells into multi-well plates.
Incubate the cells for 24-48 hours in an inositol-free medium supplemented with [3H]-myo-inositol (e.g., 1 µCi/well) to allow for its incorporation into membrane phosphoinositides.[15]
Stimulation:
Wash the cells to remove excess radiolabel.
Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[15]
For antagonist studies, add the antagonist (e.g., Adenosine 2',5'-diphosphate) during this pre-incubation step.
Add the agonist (e.g., ADP or 2-MeSADP) at various concentrations and incubate for a defined period (e.g., 30 minutes) at 37°C.[15]
Extraction and Quantification:
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography (e.g., Dowex columns).
Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.
Data Analysis:
Plot the concentration-response curves to determine EC50 values for agonists. For antagonists, use the Schild regression method to calculate pA2 values or the Cheng-Prusoff equation to determine Ki values.
Intracellular Calcium [Ca2+]i Mobilization Assay
This assay measures the IP3-mediated release of Ca2+ from intracellular stores, a key downstream event in P2Y1 signaling.
Methodology:
Cell Preparation:
Use either a transfected cell line (e.g., P2Y1-Jurkat cells) or primary cells like human platelets.[9]
Harvest the cells and resuspend them in a suitable physiological buffer.
Dye Loading:
Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature or 37°C. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
Measurement:
Wash the cells to remove extracellular dye.
Place the cell suspension in a cuvette within a fluorometer or use a fluorescence microplate reader.
Measure the baseline fluorescence for a short period.
To test antagonists, add the compound (e.g., Adenosine 2',5'-diphosphate) and incubate for a few minutes.[9]
Inject the agonist (e.g., ADP) and continuously record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the ratio, which is proportional to the intracellular calcium concentration.[9]
Data Analysis:
The response is typically quantified as the peak increase in fluorescence (or ratio) above the baseline.
Generate dose-response curves to determine agonist potency and antagonist inhibitory constants (IC50 or Ki).
Radioligand Binding Assay
This assay is used to directly measure the affinity of ligands for the P2Y1 receptor. It requires a high-affinity radiolabeled ligand.
Methodology:
Membrane Preparation:
Prepare cell membranes from a source with high expression of the P2Y1 receptor, such as Sf9 insect cells infected with a baculovirus encoding the receptor.[17][21]
Homogenize the cells and isolate the membrane fraction through differential centrifugation.
Binding Reaction:
In a multi-tube format, incubate the cell membranes with a specific concentration of a high-affinity P2Y1 radiolabeled antagonist (e.g., [3H]MRS2279).[17]
For competition binding assays, add varying concentrations of the unlabeled competitor ligand (e.g., Adenosine 2',5'-diphosphate).
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation fluid.
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Determine non-specific binding by including a high concentration of a non-radiolabeled P2Y1 antagonist in some tubes.
Subtract non-specific binding from total binding to get specific binding.
Plot the specific binding against the concentration of the competing ligand and use non-linear regression analysis to calculate the IC50 value.
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[17]
Visualizations: Pathways and Workflows
P2Y1 Receptor Signaling Pathway
Caption: Agonist (ADP) activation of the P2Y1 receptor initiates a Gq/PLC-mediated signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
Caption: Key steps in a typical intracellular calcium mobilization experiment to assess P2Y1 function.
Non-Selective Antagonism of P2X1 Receptors by Adenosine 2',5'-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are critical signaling molec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are critical signaling molecules that mediate a wide array of physiological processes through their interaction with purinergic P2 receptors. This technical guide focuses on the pharmacological characteristics of Adenosine 2',5'-diphosphate (A2P5P), a well-established competitive antagonist of the P2Y1 receptor, which also exhibits non-selective antagonistic properties at the P2X1 receptor.[1][2] Understanding the dual activity of this compound is crucial for the accurate interpretation of experimental data and for the design of selective therapeutic agents targeting purinergic signaling pathways, particularly in the context of platelet function and thrombosis.
The P2X1 receptor is a ligand-gated ion channel primarily activated by ATP, leading to a rapid influx of cations, predominantly Ca²⁺ and Na⁺.[3][4] This influx triggers a cascade of downstream signaling events, culminating in cellular responses such as smooth muscle contraction and platelet aggregation.[3] Given the involvement of P2X1 receptors in these critical physiological functions, the identification and characterization of its antagonists are of significant interest in drug discovery. This guide provides a comprehensive overview of the non-selective antagonism of P2X1 receptors by A2P5P, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.
Quantitative Data: Antagonistic Profile of Adenosine 2',5'-diphosphate
The following tables summarize the available quantitative data for the antagonistic activity of Adenosine 2',5'-diphosphate (A2P5P) at the P2X1 receptor and its primary target, the P2Y1 receptor. The data highlights its non-selective profile.
Table 1: Antagonistic Activity of A2P5P at the P2X1 Receptor
Activation of the P2X1 receptor by its endogenous agonist, ATP, initiates a rapid influx of calcium and sodium ions, leading to membrane depolarization. This initial signal triggers a downstream cascade involving the activation of Extracellular signal-regulated kinase (ERK) and Myosin Light Chain Kinase (MLCK), ultimately resulting in cellular responses such as platelet shape change and aggregation.
P2X1 Receptor Signaling Pathway and Antagonism by A2P5P.
The following diagram illustrates a typical workflow for characterizing the antagonistic effect of a compound like A2P5P on P2X1 receptor function, utilizing both platelet-based assays and heterologous expression systems.
Workflow for Characterizing P2X1 Antagonism.
Detailed Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the steps to assess the inhibitory effect of Adenosine 2',5'-diphosphate on P2X1-mediated platelet aggregation.
b. Oocyte Preparation and P2X1 Receptor Expression:
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
Inject oocytes with cRNA encoding the P2X1 receptor.
Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.
c. Electrophysiological Recording:
Place a single oocyte in the recording chamber and continuously perfuse with ND96 solution.
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
Clamp the membrane potential at a holding potential of -60 mV.
Record a stable baseline current.
To measure the inhibitory effect of A2P5P, perfuse the oocyte with varying concentrations of A2P5P for a defined period before and during the application of the P2X1 agonist.
Apply the P2X1 agonist (e.g., α,β-methylene ATP) to activate the receptors and evoke an inward current.
Record the peak inward current for each concentration of A2P5P.
Wash the oocyte with ND96 solution between applications to allow for recovery.
d. Data Analysis:
Measure the peak current amplitude in the presence and absence of A2P5P.
Calculate the percentage of inhibition for each concentration of the antagonist.
If a concentration-response curve is generated, determine the IC₅₀ value for A2P5P by fitting the data to a suitable pharmacological model.
Conclusion
Adenosine 2',5'-diphosphate serves as a valuable pharmacological tool for studying purinergic signaling. However, its non-selective antagonism at P2X1 receptors necessitates careful experimental design and data interpretation. Researchers utilizing A2P5P to probe P2Y1 function should be cognizant of its confounding effects on P2X1-mediated responses, particularly in systems where both receptors are co-expressed, such as platelets. The technical information and protocols provided in this guide are intended to facilitate a more comprehensive understanding of the complex pharmacology of A2P5P and to aid in the design of robust experiments for the characterization of P2 receptor function and the development of more selective therapeutic agents.
The Biological Role of Adenosine 2',5'-Diphosphate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a naturally occurring purine (B94841) nucleotide. Unlike its well-studied isomers, adenosine 3',5...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a naturally occurring purine (B94841) nucleotide. Unlike its well-studied isomers, adenosine 3',5'-cyclic monophosphate (cAMP) and adenosine 5'-diphosphate (ADP), monomeric A2',5'P does not appear to function as a direct cellular signaling molecule. Instead, its biological significance is realized through its incorporation into a unique class of oligonucleotides known as 2',5'-oligoadenylates (2-5A). These molecules are critical mediators of the interferon-induced antiviral response. This technical guide provides an in-depth exploration of the synthesis, molecular interactions, and cellular consequences of the 2',5'-phosphodiester linkage, focusing on the 2-5A/RNase L pathway as the primary context for the biological role of A2',5'P. Additionally, this guide will cover the application of A2',5'P as a valuable tool in biochemical research for the purification of NADP⁺-dependent enzymes.
Introduction: The 2-5A/RNase L Pathway
The 2-5A/RNase L pathway is a cornerstone of the innate immune system's defense against viral infections.[1] This signaling cascade is activated by the presence of double-stranded RNA (dsRNA), a common hallmark of viral replication.[2] Upon activation, a family of enzymes known as 2',5'-oligoadenylate synthetases (OAS) polymerize ATP into a series of 2',5'-linked oligoadenylates, collectively referred to as 2-5A.[3][4] These 2-5A molecules are the sole known endogenous activators of RNase L, a latent endoribonuclease.[1] Once activated, RNase L indiscriminately degrades single-stranded RNA (ssRNA), including viral and cellular RNA, thereby inhibiting protein synthesis and impeding viral propagation.[2][5]
Synthesis of 2',5'-Oligoadenylates (2-5A)
The synthesis of 2-5A is catalyzed by the OAS family of enzymes (OAS1, OAS2, and OAS3 in humans).[6] These enzymes are typically present at low basal levels in cells and are significantly upregulated by interferons.[2] The activation of OAS enzymes is triggered by the binding of viral dsRNA.[4] Once activated, OAS utilizes ATP as a substrate to synthesize a series of oligoadenylates with the general structure pppA(2'p5'A)n, where n can range from 2 to over 30.[7] The formation of the 2',5'-phosphodiester bond is the defining characteristic of this process.
Diagram of 2-5A Synthesis
Caption: Activation of OAS by viral dsRNA and subsequent synthesis of 2-5A from ATP.
Molecular Target: Activation of RNase L
The primary and only well-established molecular target of 2-5A is RNase L.[1] In its latent state, RNase L exists as a monomer. The binding of 2-5A to the ankyrin repeat domain of RNase L induces a conformational change that promotes its dimerization.[4] This dimerization is essential for the activation of its ribonuclease activity.[8] Activated RNase L then cleaves ssRNA at the 3' side of UpUp and UpAp sequences.[3]
Diagram of RNase L Activation Pathway
Caption: The 2-5A/RNase L signaling cascade leading to RNA degradation.
Quantitative Data
The following tables summarize key quantitative parameters of the 2-5A/RNase L pathway.
Table 1: Binding Affinity and Activation of RNase L
The degradation of ssRNA by activated RNase L has profound effects on the cell, contributing to a potent antiviral state.
Inhibition of Protein Synthesis: The widespread degradation of messenger RNA (mRNA) and ribosomal RNA (rRNA) leads to a global shutdown of protein synthesis, preventing the production of both viral and host proteins.[5]
Apoptosis: Prolonged activation of RNase L can trigger programmed cell death (apoptosis), eliminating infected cells and preventing further viral spread.[2][3]
Amplification of the Immune Response: Cleavage products of RNase L can be recognized by other components of the innate immune system, such as RIG-I-like receptors, leading to an amplified interferon response.[4]
Adenosine 2',5'-diphosphate as a Research Tool
While monomeric A2',5'P is not a direct signaling molecule, its structural similarity to the adenosine 2'-phosphate of NADP⁺ makes it a valuable tool for affinity chromatography. A2',5'P immobilized on an agarose (B213101) matrix is widely used for the purification of NADP⁺-dependent enzymes, such as dehydrogenases and reductases.[7][13]
Diagram of Affinity Chromatography Workflow
Caption: Workflow for purifying NADP⁺-dependent enzymes using A2',5'P-agarose.
Mono Q HR 5/5 column (or similar anion exchange column)
HPLC system
Procedure:
Prepare a reaction mixture containing:
17 µg/mL of human His-OAS1
2 mM ATP
4 mM Mg(OAc)₂
0.2 mM DTT
40 µM EDTA
0.2 mg/mL Poly(I:C)
0.1 mg/mL BSA
2% glycerol
40 mM Tris-HCl, pH 7.8
Incubate the reaction at 37°C for 3 hours. For kinetic studies, time points can be taken.
To stop the reaction, heat-inactivate at 85°C for 15 minutes.
Filter the sample through a 0.45 µm filter.
Analyze the synthesis of 2-5A products by anion exchange chromatography (e.g., using a Mono Q column) on an HPLC system, monitoring absorbance at 254 nm. The different oligomers of 2-5A will separate based on their charge.
RNase L Activity Assay (rRNA Cleavage Assay)
This protocol is a common method to assess RNase L activation in intact cells.[7][8]
Objective: To detect the cleavage of ribosomal RNA (rRNA) as an indicator of RNase L activity in cell lysates.
Materials:
Cultured cells (e.g., A549)
2-5A or poly(I:C) for transfection
Lipofectamine 2000 or similar transfection reagent
Trizol reagent or other RNA extraction kit
Bioanalyzer 2100 with RNA 6000 Nano kit (or standard agarose gel electrophoresis)
Procedure:
Cell Treatment: Transfect cells with 1-10 µM 2-5A or 0.25 µg/mL poly(I:C) using a suitable transfection reagent. Incubate for 4.5 hours.
RNA Extraction: Harvest the cells and extract total RNA using Trizol reagent according to the manufacturer's protocol.
RNA Quantification and Quality Check: Quantify the extracted RNA using a NanoDrop spectrophotometer and assess its integrity.
Analysis of rRNA Cleavage:
Bioanalyzer: Run the total RNA samples on a Bioanalyzer using an RNA 6000 Nano chip. Activated RNase L will produce a characteristic pattern of 28S and 18S rRNA cleavage products.
Agarose Gel: Alternatively, run the RNA on a denaturing formaldehyde-agarose gel. Cleavage will be visible as a smear and the disappearance of the distinct 28S and 18S rRNA bands.
RNase L Activity Assay (FRET-based)
This protocol provides a quantitative, real-time measurement of RNase L activity.[3][5]
Objective: To measure the cleavage of a specific RNA substrate by RNase L using a fluorescence resonance energy transfer (FRET) probe.
Materials:
Purified RNase L
2-5A activator
FRET RNA probe: An RNA oligonucleotide with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end, containing an RNase L cleavage site (e.g., UpUp or UpAp).
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
96-well plate and fluorescence plate reader
Procedure:
Set up reactions in a 96-well plate. A typical reaction might contain:
100 nM FRET probe
20 nM purified RNase L
Varying concentrations of 2-5A (for determining EC₅₀) or a fixed concentration (e.g., 20 nM)
Reaction buffer to the final volume.
Include control reactions:
Probe alone
Probe + 2-5A
Probe + RNase L
Incubate the plate at room temperature or 37°C.
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. Cleavage of the probe by RNase L separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Calculate the rate of cleavage from the initial linear phase of the fluorescence increase.
Conclusion
While monomeric Adenosine 2',5'-diphosphate does not have a recognized direct role in cellular signaling, the 2',5'-phosphodiester linkage it represents is fundamental to the 2-5A/RNase L pathway, a critical component of the innate antiviral response. The synthesis of 2',5'-oligoadenylates by OAS enzymes in response to viral dsRNA, and the subsequent activation of RNase L, leads to a potent antiviral state characterized by the inhibition of protein synthesis and induction of apoptosis. Understanding the intricacies of this pathway, including the quantitative aspects of enzyme kinetics and activator binding, is crucial for the development of novel antiviral therapeutics. Furthermore, the use of A2',5'P as an affinity ligand highlights its utility as a valuable tool in the broader field of biochemical research.
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Adenosine 2',5'-Diphosphate Sodium
For Researchers, Scientists, and Drug Development Professionals Abstract Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that regulate a vast array of physiological and pathological processes through the activation of purinergic P2 receptors. While the cellular uptake and metabolism of adenosine 5'-phosphates (AMP, ADP, ATP) are well-documented, the biological fate of other isomers, such as adenosine 2',5'-diphosphate (A2',5'P), remains less characterized. This technical guide provides a comprehensive overview of the current understanding and inferred mechanisms of the cellular uptake and metabolism of adenosine 2',5'-diphosphate sodium. Drawing upon the established pathways for other extracellular nucleotides, this document outlines the probable enzymatic degradation in the extracellular space, potential transport mechanisms, and subsequent intracellular metabolic pathways. Detailed experimental protocols are provided to facilitate further research in this area, along with structured data tables and visual diagrams of key processes to aid in experimental design and data interpretation.
Introduction to Extracellular Adenosine 2',5'-Diphosphate
Adenosine 2',5'-diphosphate is an adenosine molecule with phosphate (B84403) groups attached to the 2' and 5' positions of the ribose sugar. While its role as a signaling molecule is not as established as that of its 3',5'- and 5'-isomers, it has been identified as a competitive antagonist of the P2Y1 receptor. Understanding its cellular uptake and metabolism is crucial for elucidating its potential physiological roles and for the development of novel therapeutics targeting the purinergic signaling cascade.
Extracellular Metabolism: The Role of Ectonucleotidases
Extracellular nucleotides are primarily metabolized by a family of cell surface enzymes known as ectonucleotidases. These enzymes play a critical role in terminating nucleotide-mediated signaling and generating other bioactive molecules, such as adenosine. The metabolism of extracellular A2',5'P is likely initiated by these enzymes.
The main families of ectonucleotidases include:
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases): This family, which includes CD39 (NTPDase1), hydrolyzes ATP and ADP to AMP. Their activity on A2',5'P is not yet experimentally confirmed but is plausible.
Ecto-nucleotide pyrophosphatases/phosphodiesterases (E-NPPs): These enzymes can also hydrolyze ATP and ADP.
Alkaline Phosphatases (APs): These enzymes have broad substrate specificity and can dephosphorylate a variety of phosphorylated molecules.
Ecto-5'-nucleotidase (CD73): This enzyme is responsible for the dephosphorylation of AMP to adenosine.
The sequential action of these enzymes likely degrades A2',5'P to adenosine 2'-monophosphate (A2'MP) or adenosine 5'-monophosphate (AMP), and subsequently to adenosine.
Figure 1: Inferred extracellular metabolism of Adenosine 2',5'-diphosphate.
Cellular Uptake Mechanisms
The direct cellular uptake of diphosphorylated nucleotides is generally considered to be limited due to their negative charge and hydrophilic nature. However, several potential mechanisms for the cellular entry of A2',5'P or its metabolites exist.
Transport of Metabolites via Nucleoside Transporters
The most probable route for the cellular entry of the purine (B94841) moiety of A2',5'P is following its extracellular degradation to adenosine. Adenosine is transported across the cell membrane by two major families of nucleoside transporters (NTs):
Equilibrative Nucleoside Transporters (ENTs): These transporters (ENT1, ENT2, ENT3, and ENT4) facilitate the bidirectional transport of nucleosides down their concentration gradient.[1]
Concentrative Nucleoside Transporters (CNTs): These transporters (CNT1, CNT2, and CNT3) mediate the unidirectional, sodium-dependent uptake of nucleosides against their concentration gradient.[2]
Table 1: Major Human Nucleoside Transporters and Their Substrates
While less common for nucleotides, some direct uptake mechanisms could be considered:
Endocytosis: Cells can internalize extracellular molecules through receptor-mediated endocytosis or pinocytosis. If A2',5'P binds to a cell surface receptor, it could be internalized via this pathway.
Specific Nucleotide Transporters: While primarily located on intracellular membranes (e.g., mitochondrial ADP/ATP carrier), the existence of plasma membrane nucleotide transporters cannot be entirely ruled out for specific cell types or conditions.
Figure 2: Potential cellular uptake pathways for Adenosine 2',5'-diphosphate and its metabolite, adenosine.
Intracellular Metabolism
Once inside the cell, adenosine derived from extracellular A2',5'P is rapidly metabolized to prevent its efflux and to be incorporated into the cellular nucleotide pool.
The key enzyme in this process is Adenosine Kinase (AK) , which phosphorylates adenosine to adenosine 5'-monophosphate (AMP). Subsequently, AMP can be further phosphorylated to ADP and ATP through the action of adenylate kinase and ATP synthase, respectively.
Alternatively, adenosine can be deaminated to inosine by Adenosine Deaminase (ADA) .
Figure 3: Intracellular metabolic fate of adenosine.
Experimental Protocols
To investigate the cellular uptake and metabolism of adenosine 2',5'-diphosphate, a combination of experimental approaches is required.
Radiolabeled Nucleotide Uptake Assay
This protocol is designed to quantify the cellular uptake of a radiolabeled ligand.
Materials:
Cell culture of interest
Radiolabeled [³H]- or [¹⁴C]-adenosine 2',5'-diphosphate (requires custom synthesis) or [³H]-adenosine
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
Seed cells in 24-well plates and grow to confluence.
Wash cells twice with pre-warmed uptake buffer.
Pre-incubate cells with or without inhibitors for 15-30 minutes at 37°C.
Initiate uptake by adding the radiolabeled substrate at the desired concentration.
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
Terminate uptake by rapidly washing the cells three times with ice-cold uptake buffer.
Lyse the cells with lysis buffer.
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
Use another portion of the lysate to determine the total protein concentration.
Calculate uptake as counts per minute (CPM) per milligram of protein.
Figure 4: Workflow for a radiolabeled nucleotide uptake assay.
HPLC or LC-MS/MS Analysis of Intracellular Metabolites
This protocol allows for the separation and quantification of intracellular nucleotides and their metabolites.
Materials:
Cell culture of interest
Adenosine 2',5'-diphosphate sodium
Extraction solution (e.g., ice-cold 60% methanol (B129727) or perchloric acid)
HPLC or LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)
Mobile phases (e.g., phosphate buffer with an ion-pairing agent)
Nucleotide standards
Procedure:
Culture and treat cells with adenosine 2',5'-diphosphate as required.
Rapidly wash cells with ice-cold saline.
Quench metabolism and extract metabolites by adding ice-cold extraction solution.
Scrape the cells and collect the extract.
Centrifuge to pellet cell debris.
Dry the supernatant (e.g., using a vacuum concentrator).
Reconstitute the dried extract in mobile phase.
Inject the sample into the HPLC or LC-MS/MS system.
Separate and quantify metabolites by comparing retention times and mass spectra to known standards.
Table 2: Example HPLC Gradient for Nucleotide Separation
Time (min)
% Mobile Phase A (e.g., 100mM KH₂PO₄, 4mM TBAP, pH 6.0)
% Mobile Phase B (e.g., 50% Methanol in Mobile Phase A)
0
100
0
10
100
0
30
50
50
35
0
100
40
0
100
45
100
0
60
100
0
(Note: This is an example gradient and must be optimized for the specific column and instrument used.)
Conclusion and Future Directions
The cellular uptake and metabolism of adenosine 2',5'-diphosphate sodium are likely complex processes that are initiated by extracellular enzymatic degradation, followed by the transport of the resulting adenosine nucleoside into the cell. While direct evidence for the specific enzymes and transporters involved is currently lacking, the well-established pathways for other adenosine nucleotides provide a strong framework for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to elucidate the precise mechanisms governing the biological fate of adenosine 2',5'-diphosphate and to explore its potential as a signaling molecule and therapeutic target. Further research is needed to identify the specific ectonucleotidases that metabolize A2',5'P, to determine if any direct transport mechanisms exist, and to fully characterize its intracellular metabolic products and their downstream effects.
An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of Adenosine 2',5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the analytical techniques used to characterize Adenosine (B11128) 2',5'-diphosphate (A2',5'P), a n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize Adenosine (B11128) 2',5'-diphosphate (A2',5'P), a naturally occurring isomer of adenosine diphosphate. While A2',5'P is less common than its 3',5' and 5' counterparts, it plays a significant role as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. Understanding its structure and function is crucial for drug development and research in purinergic signaling.
This guide details experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presents quantitative data in structured tables, and visualizes key concepts using Graphviz diagrams.
Molecular Structure and Properties
Adenosine 2',5'-diphosphate is a purine (B94841) ribonucleoside bisphosphate. It consists of an adenine (B156593) nucleobase, a ribose sugar, and two phosphate (B84403) groups attached to the 2' and 5' positions of the ribose.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of A2',5'P in solution. Key nuclei for analysis are ¹H, ¹³C, and ³¹P.
¹H NMR Spectroscopy
Proton
Expected Chemical Shift (ppm)
Multiplicity
Notes
H-8
8.0 - 8.5
s
Adenine ring proton.
H-2
7.9 - 8.2
s
Adenine ring proton.
H-1'
5.8 - 6.2
d
Ribose anomeric proton.
H-2'
4.5 - 5.0
m
Shifted downfield compared to 5'-ADP due to the deshielding effect of the 2'-phosphate group.
H-3'
4.2 - 4.7
m
H-4'
4.0 - 4.5
m
H-5', 5''
3.9 - 4.3
m
¹³C NMR Spectroscopy
Carbon
Expected Chemical Shift (ppm)
Notes
C-6
~156
Adenine ring carbon.
C-2
~152
Adenine ring carbon.
C-4
~148
Adenine ring carbon.
C-8
~140
Adenine ring carbon.
C-5
~119
Adenine ring carbon.
C-1'
~87
Ribose anomeric carbon.
C-4'
~84
C-2'
75 - 80
Shifted downfield and shows coupling to the 2'-phosphorus atom.
C-3'
~70
C-5'
~65
Shows coupling to the 5'-phosphorus atom.
³¹P NMR Spectroscopy
³¹P NMR is particularly informative for A2',5'P, as it directly probes the two phosphate groups.
Phosphorus
Expected Chemical Shift (ppm)
Multiplicity
J-coupling (P-P)
P-5'
-5 to -11
d
~20 Hz
P-2'
0 to 5
d
~20 Hz
Chemical shifts are referenced to 85% H₃PO₄.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of Adenosine 2',5'-diphosphate sodium salt in 0.5 mL of deuterium (B1214612) oxide (D₂O).
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
Adjust the pH of the solution to a desired value (typically around 7.0) using dilute NaOD or DCl. pH is a critical parameter as it can influence the chemical shifts of the phosphate groups.
Instrument Parameters (for a 500 MHz spectrometer):
¹H NMR:
Acquire spectra at 25°C.
Use a spectral width of 12-16 ppm.
Apply a relaxation delay of 2-5 seconds.
Use a pulse angle of 30-45 degrees.
Solvent suppression (e.g., presaturation) should be used to attenuate the residual HOD signal.
¹³C NMR:
Acquire proton-decoupled spectra.
Use a spectral width of 200-250 ppm.
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
³¹P NMR:
Acquire proton-decoupled spectra.
Use a spectral width of 50-100 ppm.
Reference the spectrum to an external standard of 85% H₃PO₄.
Mass Spectrometry Analysis
Mass spectrometry is essential for confirming the molecular weight and elucidating the fragmentation pattern of A2',5'P, which aids in its identification and quantification in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
Parameter
Value
Monoisotopic Mass
427.0294 Da
Ionization Mode
Electrospray Ionization (ESI), typically in negative mode
Observed Ion ([M-H]⁻)
m/z 426.0221
Observed Ion ([M-2H]²⁻)
m/z 212.5074
Tandem Mass Spectrometry (MS/MS)
Precursor Ion ([M-H]⁻) m/z
Fragment Ion m/z
Neutral Loss
Description
426.02
346.06
79.96
Loss of HPO₃ from either the 2' or 5' position
426.02
328.05
98.01
Loss of H₃PO₄
426.02
248.09
177.93
Loss of the 2',5'-diphosphate ribose moiety
426.02
134.05
291.97
Adenine fragment
346.06
134.05
212.01
Adenine fragment from the monophosphate ion
Experimental Protocol: LC-MS/MS
Sample Preparation:
For biological samples, a protein precipitation step is typically required. Add 3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample, vortex, and centrifuge to pellet the proteins.
The supernatant can be diluted with the initial mobile phase before injection.
For pure compounds, dissolve in an appropriate solvent (e.g., water:acetonitrile).
Liquid Chromatography (LC):
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining and separating polar compounds like adenosine phosphates. A reversed-phase C18 column with an ion-pairing agent can also be used.
Gradient: A typical gradient would start with a high percentage of mobile phase B, which is gradually decreased to elute the polar analytes.
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 30-40°C.
Mass Spectrometry (MS):
Ion Source: Electrospray ionization (ESI) in negative ion mode.
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for structural confirmation.
Capillary Voltage: 3-4 kV.
Source Temperature: 120-150°C.
Desolvation Temperature: 350-450°C.
Collision Gas: Argon.
MRM Transitions (Hypothetical for A2',5'P):
Q1: 426.0 -> Q3: 346.1 (Loss of HPO₃)
Q1: 426.0 -> Q3: 134.1 (Adenine fragment)
Signaling Pathways and Experimental Workflows
Experimental Workflow for NMR and MS Analysis
Caption: Workflow for NMR and MS analysis of A2',5'P.
Signaling Pathway of P2Y1 Receptor Antagonism
Adenosine 2',5'-diphosphate acts as a competitive antagonist at the P2Y1 receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous agonist, ADP, from activating downstream signaling cascades.
Caption: P2Y1 receptor antagonism by A2',5'P.
Signaling Pathway of P2X1 Receptor Antagonism
A2',5'P also acts as a non-selective antagonist of the P2X1 receptor, a ligand-gated ion channel. By blocking this receptor, it prevents the influx of cations, primarily Ca²⁺, in response to ATP.
Caption: P2X1 receptor antagonism by A2',5'P.
Conclusion
The analytical characterization of Adenosine 2',5'-diphosphate through NMR and mass spectrometry is fundamental to understanding its biological activity and potential as a therapeutic agent. While specific high-resolution spectral data for A2',5'P is limited in publicly accessible literature, the methodologies and expected spectral features outlined in this guide provide a robust framework for its analysis. The provided protocols, combined with the understanding of its antagonistic effects on P2Y1 and P2X1 receptors, offer a solid foundation for researchers and drug development professionals working with this important molecule. Further detailed characterization will undoubtedly contribute to a deeper understanding of purinergic signaling and the development of novel therapeutics.
The Discovery and History of Adenosine 2',5'-diphosphate: A Technical Guide
An In-depth Exploration of a Key Metabolite in the Interferon-Induced Antiviral Pathway Abstract Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a crucial metabolite within the 2',5'-oligoadenylate (2-5A) system, a key...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Exploration of a Key Metabolite in the Interferon-Induced Antiviral Pathway
Abstract
Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a crucial metabolite within the 2',5'-oligoadenylate (2-5A) system, a key component of the innate immune response to viral infections. This technical guide provides a comprehensive overview of the discovery and history of A2',5'P, detailing its origins as a degradation product of the potent RNase L activator, 2-5A. The document outlines the seminal research that led to the elucidation of the 2-5A pathway, the identification of the enzymes responsible for both the synthesis and degradation of 2-5A, and the experimental methodologies that have been pivotal in characterizing these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important signaling molecule and its role in cellular defense mechanisms.
Introduction: The Dawn of the 2-5A System
The story of Adenosine 2',5'-diphosphate is intrinsically linked to the discovery of the 2-5A system, a pathway activated by interferons in response to viral double-stranded RNA (dsRNA). In 1978, two independent research groups, led by Ian Kerr and Robert E. Brown, and by L. Andrew Ball and David S. White, made a groundbreaking discovery. They identified a low molecular weight inhibitor of protein synthesis in interferon-treated, dsRNA-challenged cell extracts[1]. This inhibitor was found to be a series of oligoadenylates with unusual 2'-5' phosphodiester linkages, a stark contrast to the typical 3'-5' linkages found in DNA and RNA. This family of molecules was collectively named 2',5'-oligoadenylates, or 2-5A[1].
The canonical and most active form of 2-5A was identified as a 5'-triphosphorylated trimer, pppA2'p5'A2'p5'A[1]. This molecule acts as a potent allosteric activator of a latent cellular endoribonuclease, now known as RNase L. Upon activation by 2-5A, RNase L dimerizes and degrades single-stranded viral and cellular RNA, thereby inhibiting protein synthesis and inducing an antiviral state.
The Emergence of Adenosine 2',5'-diphosphate as a Degradation Product
The potent biological activity of 2-5A necessitated a tightly regulated cellular metabolism to prevent uncontrolled RNase L activation. This led to the investigation of enzymes that degrade 2-5A. Researchers soon discovered that the antiviral effects of the 2-5A system are transient, indicating the presence of cellular phosphodiesterases that hydrolyze the 2'-5' phosphodiester bonds[2].
The enzymatic degradation of 2-5A was found to proceed through the action of a specific 2'-phosphodiesterase (2'-PDE)[2]. This enzyme cleaves the 2'-5' linkages, leading to the formation of ATP and AMP from the core 2-5A molecule. However, the degradation of the 5'-phosphorylated 2-5A species yields different products. The stepwise degradation of pppA2'p5'A2'p5'A by 2'-PDE results in the generation of intermediate products, including Adenosine 2',5'-diphosphate (A2',5'P) .
The identification of A2',5'P and other degradation products was made possible through the use of radiolabeled 2-5A and analytical techniques capable of separating these closely related nucleotides.
Signaling Pathway and Metabolic Fate of 2-5A
The metabolic pathway of 2-5A is a critical regulatory component of the interferon-induced antiviral response. The key steps involving the generation and degradation of 2-5A, leading to the formation of A2',5'P, are outlined below.
Figure 1: The 2-5A Signaling and Degradation Pathway
Experimental Protocols
The characterization of A2',5'P and the enzymes involved in its formation relied on a combination of biochemical assays and analytical separation techniques.
Enzymatic Synthesis of 2-5A
The in vitro synthesis of 2-5A is a prerequisite for studying its degradation. This is typically achieved using purified 2'-5' Oligoadenylate Synthetase (OAS).
Protocol for in vitro 2-5A Synthesis:
Enzyme Source: Purified recombinant OAS or OAS-enriched cell extracts.
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT.
Substrates: 5 mM ATP, poly(I):poly(C) (a synthetic dsRNA analog) at 10 µg/mL.
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
Termination: Terminate the reaction by heating at 95°C for 5 minutes.
Purification: The synthesized 2-5A oligomers can be purified by ion-exchange chromatography[3].
Enzymatic Degradation of 2-5A and Generation of A2',5'P
The generation of A2',5'P for study involves the enzymatic degradation of 2-5A using a source of 2'-phosphodiesterase (2'-PDE).
Protocol for 2-5A Degradation:
Enzyme Source: Partially purified 2'-PDE from cell extracts or recombinant 2'-PDE.
Reaction Buffer: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl₂.
Incubation: Incubate the 2-5A substrate with the 2'-PDE preparation at 37°C. Time points can be taken to analyze the progression of degradation.
Analysis: The reaction products, including A2',5'P, are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Analytical Methods for the Separation and Identification of Adenosine Phosphates
Ion-exchange chromatography is a powerful technique for separating nucleotides based on their charge. Anion-exchange chromatography, in particular, has been instrumental in the purification and analysis of 2-5A and its degradation products.
General Protocol for Anion-Exchange HPLC:
Column: A strong anion-exchange column (e.g., DEAE-Sephadex).
Mobile Phase: A gradient of increasing salt concentration (e.g., 0.1 M to 1.0 M triethylammonium (B8662869) bicarbonate) is used to elute the nucleotides. More highly phosphorylated species will elute at higher salt concentrations.
Detection: UV absorbance at 254 nm or 260 nm.
The workflow for the analysis of 2-5A degradation products is depicted below:
Figure 2: Workflow for Analysis of 2-5A Degradation Products
TLC provides a simpler, albeit less quantitative, method for analyzing the degradation of 2-5A.
Mobile Phase: A salt solution, such as 1.0 M LiCl, is used to develop the chromatogram.
Detection: Visualization under UV light (254 nm). The different adenosine phosphates will migrate to distinct positions on the plate based on their charge and structure.
Biochemical Properties and Biological Role of A2',5'P
Biochemical Properties
Quantitative data on the specific biochemical properties of Adenosine 2',5'-diphosphate are dispersed throughout the literature. The table below summarizes key known characteristics.
Less stable than the corresponding 3',5'-diphosphate.
Biological Role: An Inactive Metabolite
The primary biological significance of Adenosine 2',5'-diphosphate appears to be as a product of the catabolism of 2-5A. Crucially, A2',5'P is not known to be an activator of RNase L. In fact, the degradation of 2-5A to A2',5'P and other inactive products serves as a key mechanism for terminating the antiviral signal and preventing prolonged inhibition of protein synthesis, which would be detrimental to the host cell.
The relationship between 2-5A, RNase L, and A2',5'P can be summarized as a regulatory feedback loop where the product of the degradation pathway is inactive, thus ensuring a transient and controlled antiviral response.
Figure 3: Regulatory Role of A2',5'P Formation
Conclusion and Future Directions
The discovery of Adenosine 2',5'-diphosphate was a direct consequence of the elucidation of the 2-5A system, a pivotal pathway in innate immunity. While not a direct effector molecule in the antiviral response, the formation of A2',5'P through the action of 2'-phosphodiesterases represents a critical step in the termination of the 2-5A signal, thereby ensuring a controlled and self-limiting cellular response to viral infection.
Further research into the kinetics of 2'-PDEs and the precise quantification of A2',5'P and other 2-5A metabolites in different cellular contexts could provide deeper insights into the regulation of the interferon response. Moreover, the development of specific inhibitors for 2'-PDEs could offer a therapeutic strategy to prolong the antiviral state mediated by the 2-5A/RNase L pathway, a concept of significant interest in the field of drug development for viral diseases. The foundational knowledge of the discovery and history of A2',5'P provides a solid basis for these future investigations.
"Adenosine 2',5'-diphosphate in purinergic signaling pathways"
An In-depth Technical Guide on Adenosine (B11128) 2',5'-diphosphate in Purinergic Signaling Pathways For Researchers, Scientists, and Drug Development Professionals Abstract Extracellular nucleotides, such as adenosine t...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on Adenosine (B11128) 2',5'-diphosphate in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that mediate a vast array of physiological and pathological processes through purinergic receptors. This technical guide provides a comprehensive overview of Adenosine 2',5'-diphosphate (A2P5P), a key modulator of purinergic signaling pathways. A2P5P is a structural analog of ADP and has been identified as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the P2X1 receptor. This document details the pharmacological profile of A2P5P, including its binding affinities and functional effects on these receptors. Furthermore, it provides in-depth experimental protocols for studying the activity of A2P5P and visualizing the associated signaling cascades.
Introduction to Purinergic Signaling
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP, ADP, UTP, UDP, and adenosine. These molecules are released from cells under various physiological and pathological conditions and act on specific purinergic receptors located on the plasma membrane of the same or neighboring cells. Purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.
The P2 receptor family is further subdivided into two main classes:
P2X receptors: Ligand-gated ion channels that, upon activation by ATP, allow the influx of cations (Na+, K+, and Ca2+), leading to rapid cellular responses such as neurotransmission and muscle contraction. There are seven subtypes of P2X receptors (P2X1-7).
P2Y receptors: G protein-coupled receptors (GPCRs) that are activated by a variety of nucleotides. To date, eight mammalian P2Y receptor subtypes have been identified (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). Their activation triggers downstream signaling cascades through different G proteins, leading to diverse cellular effects, including platelet aggregation, smooth muscle relaxation, and immune responses.
Adenosine 2',5'-diphosphate (A2P5P) in Purinergic Signaling
Adenosine 2',5'-diphosphate (A2P5P) is a naturally occurring analog of adenosine diphosphate (ADP). Its primary role in purinergic signaling is as a modulator of P2 receptor activity.
Antagonism of the P2Y1 Receptor
A2P5P is a well-characterized competitive antagonist of the P2Y1 receptor.[1][2][3][4] The P2Y1 receptor, activated by ADP, is a Gq-coupled GPCR that plays a crucial role in various physiological processes, most notably in the initiation of platelet aggregation.[2][3] By competitively binding to the P2Y1 receptor, A2P5P prevents ADP-mediated activation, thereby inhibiting downstream signaling events such as intracellular calcium mobilization and platelet shape change.
Non-selective Antagonism of the P2X1 Receptor
In addition to its effects on the P2Y1 receptor, A2P5P has been shown to be a non-selective antagonist of the P2X1 receptor.[1][3] The P2X1 receptor is a ligand-gated ion channel activated by ATP, involved in processes like platelet shape change and smooth muscle contraction. The antagonistic activity of A2P5P at the P2X1 receptor highlights its broader impact on purinergic signaling beyond the P2Y receptor family.
Selectivity Profile
A2P5P exhibits selectivity for the P2Y1 receptor over other P2Y receptor subtypes. It has been reported to be inactive at Gi-coupled P2Y receptors, such as the P2Y12 receptor.[2][3] However, one study has suggested that A2P5P can act as a weak agonist at an adenylyl cyclase-inhibitory receptor in B10 cells.
Quantitative Data
The following table summarizes the quantitative data on the antagonistic activity of Adenosine 2',5'-diphosphate (A2P5P) at P2Y1 and P2X1 receptors.
The following diagrams illustrate the purinergic signaling pathways modulated by Adenosine 2',5'-diphosphate.
P2Y1 Receptor Signaling Pathway
P2X1 Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Adenosine 2',5'-diphosphate.
Radioligand Binding Assay for P2Y1 Receptor Antagonism
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of A2P5P for the P2Y1 receptor using the radiolabeled antagonist [³H]MRS2500.
Materials:
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells, 1321N1 astrocytoma cells)
Prepare serial dilutions of A2P5P in Binding Buffer.
In a 96-well plate, add the following in order:
50 µL of Binding Buffer
50 µL of the A2P5P dilution (or buffer for total binding, or 10 µM unlabeled MRS2500 for non-specific binding)
50 µL of [³H]MRS2500 (at a concentration close to its Kd, e.g., 1-2 nM)
50 µL of P2Y1 receptor membrane preparation (5-20 µg protein/well)
Incubate the plate at room temperature for 60 minutes with gentle agitation.
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
Dry the filter plate under a lamp for 30-60 minutes.
Add 50 µL of scintillation cocktail to each well.
Count the radioactivity in a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the Ki value of A2P5P using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay in 1321N1 Astrocytoma Cells
This protocol describes a fluorescence-based assay to measure the ability of A2P5P to inhibit ADP-induced intracellular calcium mobilization in 1321N1 human astrocytoma cells stably expressing the P2Y1 receptor.
Materials:
1321N1 cells stably expressing the human P2Y1 receptor
Cell culture medium (e.g., DMEM with 10% FBS)
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Fura-2 AM (calcium indicator dye)
Pluronic F-127
Probenecid
Adenosine diphosphate (ADP)
Adenosine 2',5'-diphosphate (A2P5P)
96-well black, clear-bottom microplates
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Procedure:
Seed the 1321N1-P2Y1 cells into a 96-well plate and grow to 80-90% confluency.
Prepare the Fura-2 AM loading solution: 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS.
Remove the culture medium and add 100 µL of Fura-2 AM loading solution to each well.
Incubate the plate at 37°C for 60 minutes in the dark.
Wash the cells twice with 100 µL of HBSS.
Add 90 µL of HBSS to each well.
Prepare serial dilutions of A2P5P and a fixed concentration of ADP (e.g., EC80) in HBSS.
Place the cell plate and the compound plate in the fluorescence plate reader.
Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).
Add 10 µL of the A2P5P dilutions to the respective wells and incubate for 5-15 minutes.
Add 10 µL of the ADP solution to all wells simultaneously.
Record the fluorescence ratio (340/380 nm) over time.
Analyze the data to determine the IC50 value of A2P5P.
Calcium Mobilization Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the use of TEVC to characterize the antagonistic effect of A2P5P on ATP-gated currents in Xenopus oocytes expressing the P2X1 receptor.
Materials:
Xenopus laevis oocytes
cRNA encoding the human P2X1 receptor
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
ATP solution
Adenosine 2',5'-diphosphate (A2P5P) solution
Two-electrode voltage clamp amplifier and data acquisition system
Microelectrodes (filled with 3 M KCl)
Procedure:
Inject P2X1 cRNA into Stage V-VI Xenopus oocytes and incubate for 2-5 days at 18°C.
Place an oocyte in the recording chamber and perfuse with ND96 solution.
Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.
Apply a saturating concentration of ATP (e.g., 100 µM) to elicit a maximal current response.
Wash the oocyte with ND96 solution until the current returns to baseline.
Pre-incubate the oocyte with varying concentrations of A2P5P for 1-2 minutes.
Co-apply the same concentration of ATP with the A2P5P and record the peak inward current.
Wash the oocyte thoroughly between applications.
Plot the percentage of inhibition of the ATP-induced current against the concentration of A2P5P to determine the IC50 value.
TEVC Electrophysiology Workflow
Synthesis and Stability
Synthesis
The enzymatic synthesis of adenosine bisphosphates can be achieved through phosphorylation reactions catalyzed by specific kinases. For instance, adenosine 2',5'-diphosphate can be synthesized from adenosine 5'-monophosphate (AMP) using nucleoside monophosphate kinases and a suitable phosphate donor. Chemical synthesis methods, often involving phosphoramidite (B1245037) chemistry, can also be employed for the preparation of A2P5P and its analogs.
Metabolic Stability
The metabolic stability of nucleotide analogs like A2P5P is a critical factor in their pharmacological application. Adenine nucleotides are susceptible to degradation by ectonucleotidases present in biological fluids like plasma. Studies on the metabolism of ATP in human blood have shown a relatively slow degradation, with 14% remaining after 6 hours, leading to the formation of ADP, AMP, and hypoxanthine.[7] The stability of A2P5P in plasma is an important consideration for its use in in vivo studies, as its degradation could lead to the formation of other active metabolites.
Conclusion
Adenosine 2',5'-diphosphate is a valuable pharmacological tool for the study of purinergic signaling. Its antagonistic activity at P2Y1 and P2X1 receptors makes it a useful probe for dissecting the roles of these receptors in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a framework for the characterization of A2P5P and other modulators of purinergic receptors. Further research into the selectivity, metabolic stability, and in vivo efficacy of A2P5P will be crucial for its potential development as a therapeutic agent.
Application Notes and Protocols for Utilizing Adenosine 2',5'-diphosphate in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to using Adenosine (B11128) 2',5'-diphosphate (ADP) in platelet aggregation assays. ADP is a key nucle...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Adenosine (B11128) 2',5'-diphosphate (ADP) in platelet aggregation assays. ADP is a key nucleotide that acts as a crucial signaling molecule in hemostasis and thrombosis by activating platelets.[1][2] Understanding its mechanism and having robust protocols to study its effects are essential for research in hematology and the development of antiplatelet therapies.
Introduction to ADP-Mediated Platelet Aggregation
Adenosine diphosphate (B83284) is a potent platelet agonist that is released from dense granules of activated platelets and damaged red blood cells.[3] It plays a central role in amplifying the thrombotic response by recruiting additional platelets to the site of vascular injury.[4] ADP exerts its effects by binding to two distinct G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][5][6]
P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium (Ca2+) levels and induces platelet shape change and the initial, reversible phase of aggregation.[7][8][9]
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[7] This action sustains and amplifies the aggregation response, leading to the formation of stable platelet aggregates.[5]
The synergistic action of both P2Y1 and P2Y12 receptors is necessary for a complete and irreversible platelet aggregation response to ADP.[5][6] This dual receptor system makes ADP-induced platelet aggregation a critical target for antiplatelet drugs, such as clopidogrel, which irreversibly blocks the P2Y12 receptor.[1][7]
Signaling Pathway of ADP-Induced Platelet Aggregation
The following diagram illustrates the signaling cascade initiated by ADP binding to its receptors on the platelet surface.
Caption: ADP signaling cascade in platelets.
Experimental Protocols
The gold standard for studying platelet aggregation is Light Transmission Aggregometry (LTA).[8] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Experimental Workflow for Light Transmission Aggregometry (LTA)
Caption: Workflow for platelet aggregation assay using LTA.
Detailed Protocol for LTA using ADP
Materials:
Adenosine 2',5'-diphosphate (ADP) stock solution (e.g., 1 mM in saline, stored at -20°C)
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[10]
3.2% or 3.8% Sodium Citrate anticoagulation tubes
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
Light Transmission Aggregometer
Calibrated pipettes
Aggregometer cuvettes with stir bars
Procedure:
Blood Collection and PRP/PPP Preparation:
Collect whole blood via venipuncture into sodium citrate tubes (9 parts blood to 1 part anticoagulant).[10][11]
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[10]
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[10]
Aspirate the PPP supernatant and transfer it to a separate polypropylene tube. PPP will serve as the 100% aggregation baseline.[10][12]
Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.[10]
Platelet Aggregation Assay:
Pre-warm the PRP and PPP samples to 37°C in the aggregometer's incubation block.[9][12]
Place a stir bar in the cuvettes.
Calibrate the aggregometer by setting the baseline (0% aggregation) with a cuvette containing PRP and the 100% aggregation point with a cuvette containing PPP.[10][12]
Pipette the required volume of pre-warmed PRP into a test cuvette and place it in the sample well of the aggregometer.
Start the recording and establish a stable baseline for approximately 1-2 minutes.
Add the desired final concentration of ADP to the PRP cuvette. The volume of the agonist should not exceed 10% of the PRP volume.[13]
Record the change in light transmission for a set period, typically 5-10 minutes, to observe the full aggregation response.[13]
Data Analysis:
The primary output is an aggregation curve, plotting the percentage of light transmission against time.
Key parameters to quantify from the curve include:
Maximum Aggregation (%): The highest percentage of light transmission reached.
Slope: The steepest part of the aggregation curve, representing the rate of aggregation.
Lag Phase: The time from agonist addition to the onset of aggregation.
Primary and Secondary Waves of Aggregation: Low concentrations of ADP may induce a reversible primary wave, while higher concentrations lead to an irreversible secondary wave.[9][12]
Data Presentation
Quantitative data from ADP-induced platelet aggregation assays are crucial for comparing results across different experiments and studies. The following table summarizes typical concentrations and expected responses.
Parameter
Value
Receptor Target(s)
Notes
Typical ADP Concentration Range
1 - 20 µM
P2Y1 & P2Y12
The final concentration should be optimized for the specific assay conditions and donor variability.
Low Dose ADP
1 - 2 µM
Primarily P2Y1
Often induces a reversible, primary wave of aggregation.
High Dose ADP
5 - 10 µM
P2Y1 & P2Y12
Typically results in a robust, irreversible, biphasic aggregation response.
EC50 (for stabilized analogs like 2-MeSADP)
~5 nM
P2Y12
The effective concentration for 50% of the maximal response can vary with the specific ADP analog used.[10]
Example Aggregation Profile:
Normal Response: A healthy donor's platelets will typically show a dose-dependent aggregation in response to ADP. A biphasic curve is often observed with intermediate concentrations, representing the initial P2Y1-mediated shape change and primary aggregation, followed by a P2Y12-mediated secondary wave of aggregation.[9]
Inhibited Response: In the presence of a P2Y12 inhibitor like clopidogrel, the secondary wave of aggregation will be significantly reduced or absent.
Platelet Disorders: Certain inherited platelet function disorders may present with abnormal aggregation responses to ADP.[8][14]
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize ADP in platelet aggregation assays to investigate platelet function in health and disease, and to evaluate the efficacy of novel antiplatelet therapies.
Application Notes and Protocols for Affinity Chromatography with Adenosine 2',5'-diphosphate Agarose
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) 2',5'-diphosphate (ADP) agarose (B213101) is a specialized affinity chromatography resin designed for the purification of en...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2',5'-diphosphate (ADP) agarose (B213101) is a specialized affinity chromatography resin designed for the purification of enzymes that utilize nicotinamide (B372718)adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) as a cofactor. This matrix consists of agarose beads to which adenosine 2',5'-diphosphate is covalently attached. The immobilized ADP moiety acts as a specific ligand for the NADP⁺ binding site of various enzymes, allowing for their selective capture from complex biological mixtures such as cell lysates or tissue homogenates. This technique is particularly effective for the purification of NADP⁺-dependent dehydrogenases.[1][2]
The principle of this affinity chromatography method relies on the specific and reversible interaction between the target enzyme and the immobilized ADP ligand. Proteins with no affinity for ADP will pass through the column, while NADP⁺-dependent enzymes will bind to the resin. The bound enzymes can then be eluted by altering the buffer conditions to disrupt the interaction, typically by introducing a competing ligand such as free NADP⁺ or by increasing the ionic strength of the buffer.
Key Applications
Adenosine 2',5'-diphosphate agarose is widely used for the purification of a variety of NADP⁺-dependent enzymes, including but not limited to:
Glucose-6-Phosphate Dehydrogenase (G6PD): A key enzyme in the pentose (B10789219) phosphate pathway.[2][3]
Glutathione (B108866) Reductase: An enzyme that reduces glutathione disulfide to the sulfhydryl form.[2][4][5][6]
NADP⁺-Isocitrate Dehydrogenase: An important enzyme in the citric acid cycle.[1]
P450 Reductase: A flavoprotein that is essential for the activity of cytochrome P450 enzymes.[7]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for affinity chromatography using Adenosine 2',5'-diphosphate agarose, providing a basis for experimental design and optimization.
This section provides a detailed, step-by-step protocol for the purification of an NADP⁺-dependent enzyme using Adenosine 2',5'-diphosphate agarose.
Materials
Adenosine 2',5'-diphosphate Agarose resin
Chromatography column
Peristaltic pump and tubing
Fraction collector
UV spectrophotometer or protein assay reagents
Binding/Equilibration Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5[2]; or 0.02 M Tris-HCl, pH 7.6, containing 1 mM β-mercaptoethanol and 1 mM EDTA.[3]
Wash Buffer: Typically the same as the Binding/Equilibration Buffer. For some applications, a higher ionic strength wash may be used, e.g., 0.4 M Potassium Phosphate, pH 7.5.[2]
Elution Buffer:
Competitive Elution: Binding/Equilibration Buffer containing a competing ligand, e.g., 0.5 mM NADP⁺[3] or a linear gradient of 0-0.5 mM NADPH.[2]
Ionic Strength Elution: Binding/Equilibration Buffer containing an increased salt concentration, e.g., 0.5 M KCl.[2]
Regeneration Buffers:
Low pH Wash: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5.
If supplied as a dry powder, swell the required amount of resin in the Binding/Equilibration Buffer according to the manufacturer's instructions.
Degas the resin slurry before packing.
Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles.
Allow the resin to settle and pack under gravity or with the aid of a pump at a flow rate slightly higher than that to be used during the purification.
Once a stable bed height is achieved, equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Equilibration Buffer.
Sample Preparation and Application:
Prepare the cell lysate or protein extract in the Binding/Equilibration Buffer.
Clarify the sample by centrifugation or filtration to remove any particulate matter.
Apply the clarified sample to the equilibrated column at a low flow rate to ensure efficient binding of the target protein.
Washing:
After the entire sample has been loaded, wash the column with 5-10 CV of Binding/Equilibration Buffer to remove non-specifically bound proteins.
Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
Optionally, a wash with a buffer of intermediate salt concentration can be performed to remove weakly bound contaminants.
Elution:
Elute the bound target protein using the chosen Elution Buffer.
For competitive elution: Apply the Elution Buffer containing NADP⁺ or NADPH. This can be done as a step elution or a linear gradient to resolve different NADP⁺-binding proteins.[2][3]
For ionic strength elution: Apply the Elution Buffer containing a high concentration of salt (e.g., KCl or NaCl).
Collect fractions throughout the elution process.
Analysis of Fractions:
Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm or by using a protein assay (e.g., Bradford assay).
Assay the fractions for the specific activity of the target enzyme to identify the fractions containing the purified protein.
Analyze the purity of the eluted fractions by SDS-PAGE.
Column Regeneration and Storage:
After elution, regenerate the column by washing with 3-5 CV of alternating high pH and low pH buffers to remove any tightly bound proteins.
Re-equilibrate the column with 5-10 CV of Binding/Equilibration Buffer.
For long-term storage, wash the column with 20% ethanol and store at 4°C.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for affinity purification using Adenosine 2',5'-diphosphate agarose.
Signaling Pathway (Illustrative Example)
While this protocol does not directly involve a signaling pathway, the target enzymes often play crucial roles in metabolic pathways. The following is an illustrative diagram of the Pentose Phosphate Pathway, where a target enzyme like Glucose-6-Phosphate Dehydrogenase (G6PD) is central.
Caption: Role of G6PD in the Pentose Phosphate Pathway.
Application Notes and Protocols: Purification of NADPH-Dependent Enzymes Using Adenosine 2',5'-Diphosphate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) 2',5'-diphosphate (2',5'-ADP) is a structural analog of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2',5'-diphosphate (2',5'-ADP) is a structural analog of nicotinamide (B372718)adenine (B156593) dinucleotide phosphate (B84403) (NADP+). This characteristic makes it a powerful tool for the affinity purification of enzymes that utilize NADP(H) as a cofactor.[1] By immobilizing 2',5'-ADP on a solid support, typically agarose (B213101) beads, a highly selective affinity chromatography resin is created. This resin, often referred to as 2',5'-ADP-Sepharose, effectively captures NADPH-dependent enzymes from complex biological mixtures such as cell lysates and tissue extracts.[2] The purification strategy relies on the specific interaction between the enzyme's NADP(H) binding site and the immobilized 2',5'-ADP ligand. Non-binding proteins are washed away, and the target enzyme can then be eluted by various methods, most commonly by competition with free NADP+ or NADPH, or by altering buffer conditions to disrupt the binding interaction.[3] This technique has been successfully employed to purify a wide range of NADPH-dependent enzymes, including reductases, dehydrogenases, and oxidases.[4][5]
Principle of Separation
The purification method is based on the principle of affinity chromatography. The stationary phase consists of agarose beads to which adenosine 2',5'-diphosphate is covalently attached, often via a spacer arm to minimize steric hindrance and facilitate enzyme binding.[1][2] When a crude protein sample is passed over the column, NADPH-dependent enzymes recognize and bind to the immobilized 2',5'-ADP. After a washing step to remove unbound contaminants, the purified enzyme is recovered by elution.
Elution can be achieved by:
Competitive Elution: Introducing a solution containing free NADP+ or NADPH, which competes with the immobilized ligand for the enzyme's binding site.[3]
Non-specific Elution: Changing the ionic strength or pH of the buffer to disrupt the electrostatic and/or hydrophobic interactions between the enzyme and the ligand.[2][3]
Key Applications
This affinity chromatography method is applicable to a broad spectrum of NADPH-dependent enzymes, including but not limited to:
A more extensive list of NADPH-dependent enzymes can be found in public databases and literature.[8]
Quantitative Data Summary
The following table summarizes typical parameters and results for the purification of various NADPH-dependent enzymes using 2',5'-ADP affinity chromatography.
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Protocol 1: General Purification of NADPH-Dependent Enzymes
This protocol provides a general framework for the purification of NADPH-dependent enzymes using 2',5'-ADP agarose/sepharose. Optimization of buffer pH, ionic strength, and elution conditions may be required for specific enzymes.
Materials:
2',5'-ADP Agarose or Sepharose resin (e.g., from Sigma-Aldrich, G-Biosciences)[1][2]
Binding/Equilibration Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5[2] or 0.1 M Tris-HCl, 5 mM EDTA, 1 mM 2-mercaptoethanol, pH 7.6.
Wash Buffer: Binding/Equilibration Buffer. A higher ionic strength wash (e.g., 0.4 M Potassium Phosphate, pH 7.5) can also be used.[2]
Elution Buffer Options:
Competitive Elution: Binding Buffer containing a linear gradient of 0-0.5 mM NADPH or NADP+.[2] Step gradients can also be used.
Ionic Strength Elution: Binding Buffer containing 0.5 M KCl or NaCl.[2]
Peristaltic pump and fraction collector (optional, but recommended)
Spectrophotometer for protein quantification (e.g., A280) and enzyme activity assays.
Methodology:
Resin Preparation:
If using a lyophilized powder, weigh the required amount (1 g gives approximately 3.5-5 mL final medium volume) and suspend it in distilled water.[3]
Allow the resin to swell for at least 15 minutes at a neutral pH.[2][3]
Wash the resin with distilled water on a sintered glass filter, using approximately 200 mL of water per gram of dry powder.[3]
Prepare a slurry with the Binding Buffer in a ratio of approximately 75% settled resin to 25% buffer.[3]
Column Packing:
Pour the resin slurry into the chromatography column.
Allow the resin to pack under gravity or with the aid of a peristaltic pump.
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
Sample Application:
Clarify the crude enzyme extract by centrifugation or filtration to remove any particulate matter.
Apply the clarified sample to the equilibrated column at a controlled flow rate.
Washing:
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.
An optional wash with a higher salt concentration (e.g., 0.4 M potassium phosphate) can be performed to remove non-specifically bound proteins.[2]
Elution:
For Competitive Elution: Apply a linear gradient or step gradient of NADP+ or NADPH in Binding Buffer. For example, a linear gradient of 0 to 0.5 mM NADPH.[2] Collect fractions and monitor the A280 absorbance.
For Ionic Strength Elution: Apply the Binding Buffer containing a high concentration of salt (e.g., 0.5 M KCl).[2] Collect fractions.
Analysis of Fractions:
Measure the protein concentration (A280) and perform specific activity assays for your target enzyme on the collected fractions.
Pool the fractions containing the purified enzyme.
Analyze the purity of the pooled fractions by SDS-PAGE.
Column Regeneration and Storage:
Regenerate the column by washing with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle 3 times.[3]
For more stringent cleaning, wash with a detergent solution (e.g., 0.1% Triton X-100).[3]
Re-equilibrate the column with Binding Buffer.
Store the resin in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 2-8°C. Do not freeze the swollen resin.[3]
Protocol 2: Purification of Glutathione Reductase from Calf Liver[3]
This protocol is a specific example adapted from the literature for the purification of glutathione reductase.
Materials:
2',5'-ADP-Sepharose 4B
Dialyzed calf liver extract
Equilibration Buffer: 50 mM Potassium Phosphate, pH 7.5
Wash Buffer: 0.4 M Potassium Phosphate, pH 7.5
Elution Buffer 1: Equilibration Buffer containing 0.5 M KCl
Elution Buffer 2: 50 mM Phosphate, pH 7.5, with a linear gradient of 0-0.5 mM NADPH
Methodology:
First Affinity Chromatography Step:
Equilibrate a 2',5'-ADP-Sepharose 4B column with Equilibration Buffer.
Apply the dialyzed calf liver extract to the column.
Wash the column with 0.4 M Potassium Phosphate, pH 7.5, until the UV absorbance of the effluent is minimal.
Elute the bound enzyme with Equilibration Buffer containing 0.5 M KCl.
Second Affinity Chromatography Step (for higher purity):
Pool the eluted fractions from the first step.
Apply the pooled fractions to a second, equilibrated 2',5'-ADP-Sepharose 4B column.
Elute the enzyme with a linear gradient of 0-0.5 mM NADPH in 50 mM Phosphate, pH 7.5. This should yield a preparation with at least 98% homogeneity.
Visualizations
Caption: Experimental workflow for enzyme purification.
Caption: Principle of binding and competitive elution.
Application of Adenosine 2',5'-diphosphate in Enzyme Inhibition Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a structural analog of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B8440...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2',5'-diphosphate (A2',5'P) is a structural analog of nicotinamide (B372718)adenine (B156593) dinucleotide phosphate (B84403) (NADP+). This structural similarity allows A2',5'P to act as a competitive inhibitor for a range of NADP+-dependent enzymes. This document provides detailed application notes and experimental protocols for utilizing A2',5'P in enzyme inhibition kinetic studies, with a primary focus on Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGDH), key enzymes in the pentose (B10789219) phosphate pathway.
Data Presentation
As specific Ki and IC50 values for the inhibition of G6PD and 6PGDH by Adenosine 2',5'-diphosphate are not widely published, the following table is presented as a template for researchers to populate with their experimentally determined data.
Protocol 1: Determination of IC50 for A2',5'P Inhibition of Glucose-6-Phosphate Dehydrogenase
This protocol describes a spectrophotometric method to determine the IC50 value of A2',5'P for G6PD. The assay is based on measuring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
Glucose-6-Phosphate Dehydrogenase (G6PD) from a suitable source (e.g., baker's yeast, human erythrocytes)
Prepare a stock solution of G6PD in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
Prepare a stock solution of A2',5'P in Tris-HCl buffer.
Prepare stock solutions of G6P and NADP+ in Tris-HCl buffer. The concentration of G6P should be around its Km value, while the NADP+ concentration should be saturating.
In a 96-well plate or cuvettes, prepare a serial dilution of A2',5'P in the assay buffer. Include a control with no inhibitor (buffer only).
To each well/cuvette, add the following in order:
Assay buffer
A2',5'P solution (or buffer for control)
NADP+ solution
G6PD enzyme solution
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding the G6P solution to each well/cuvette.
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance per minute, ΔA340/min) for each A2',5'P concentration from the linear portion of the absorbance vs. time plot.
Calculate the percentage of inhibition for each A2',5'P concentration relative to the control (0% inhibition).
Plot the percentage of inhibition against the logarithm of the A2',5'P concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of the Inhibition Constant (Ki) for A2',5'P with G6PD
This protocol determines the inhibition constant (Ki) and the mechanism of inhibition (competitive) of A2',5'P for G6PD by measuring reaction rates at varying concentrations of the substrate (NADP+) and the inhibitor.
Materials:
Same as Protocol 1.
Procedure:
Assay Setup:
Prepare a matrix of reaction conditions with varying concentrations of NADP+ and several fixed concentrations of A2',5'P (including a zero-inhibitor control). The G6P concentration should be kept constant and saturating.
The range of NADP+ concentrations should bracket the Km value for NADP+.
The fixed concentrations of A2',5'P should be chosen around the previously determined IC50 value.
Reaction Measurement:
For each condition, measure the initial reaction velocity (ΔA340/min) as described in Protocol 1.
Data Analysis:
For each fixed concentration of A2',5'P, create a Michaelis-Menten plot (velocity vs. [NADP+]).
To determine the kinetic parameters (Vmax and Km), transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[NADP+]).
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis (1/Vmax will be constant), while the apparent Km will increase with increasing inhibitor concentration.
The inhibition constant (Ki) can be determined by one of the following methods:
Secondary Plot: Plot the slopes of the Lineweaver-Burk lines against the corresponding A2',5'P concentrations. The x-intercept of this secondary plot will be -Ki.
Cheng-Prusoff Equation: If the inhibition is confirmed to be competitive, the Ki can be calculated from the IC50 value using the following equation:
Ki = IC50 / (1 + [S]/Km)
where [S] is the concentration of the substrate (NADP+) used in the IC50 determination and Km is the Michaelis constant for that substrate.
Visualization of Workflows and Pathways
Workflow for the determination of IC50 of A2',5'P for G6PD.
Mechanism of competitive inhibition of an enzyme by A2',5'P.
Signaling Pathways
Currently, there is limited direct evidence for the involvement of Adenosine 2',5'-diphosphate in specific signaling pathways within the cell. Cellular signaling involving adenosine compounds primarily revolves around adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine itself, which act as extracellular signaling molecules through purinergic receptors (P2 and P1 receptors, respectively).
The conversion of extracellular ATP and ADP to adenosine by ectonucleotidases is a key regulatory mechanism in purinergic signaling. This pathway modulates a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function. While A2',5'P is structurally similar to these signaling molecules, its specific role as an endogenous signaling molecule has not been well-established. Researchers investigating the effects of A2',5'P on cellular systems should consider the possibility of its interaction with purinergic receptors or its potential conversion to other active adenosine species.
Overview of purinergic signaling by extracellular nucleotides.
Method
Adenosine 2',5'-Diphosphate: A Pharmacological Tool for Interrogating P2Y1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals Application Notes Adenosine (B11128) 2',5'-diphosphate (2,5-ADP), also known as adenosine-2'-phosphate-5'-phosphate (A2P5P), is a valuable pharmacological t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adenosine (B11128) 2',5'-diphosphate (2,5-ADP), also known as adenosine-2'-phosphate-5'-phosphate (A2P5P), is a valuable pharmacological tool for the study of the P2Y1 purinergic receptor. As a competitive antagonist, 2,5-ADP is instrumental in elucidating the physiological and pathological roles of the P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR) activated by adenosine diphosphate (B83284) (ADP). The P2Y1 receptor is a key player in various cellular processes, most notably in hemostasis and thrombosis, where its activation on platelets leads to shape change and the initiation of aggregation.[1][2]
Mechanism of Action
The P2Y1 receptor, upon activation by its endogenous agonist ADP, couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the P2Y1-mediated cellular responses.[3][4] 2,5-ADP competitively binds to the P2Y1 receptor, thereby preventing ADP from binding and initiating this downstream signaling cascade.
Selectivity Profile
A critical consideration for researchers using 2,5-ADP is its selectivity profile. While it is an effective antagonist at the P2Y1 receptor, it is not entirely selective. Notably, 2,5-ADP also exhibits antagonist activity at the P2X1 receptor, a ligand-gated ion channel.[3][5] This lack of selectivity is a crucial factor to consider when designing experiments and interpreting results, as P2X1 receptor activation also contributes to platelet shape change and calcium influx. However, 2,5-ADP has been shown to be inactive at the Gi-coupled P2Y12 receptor, making it a useful tool to differentiate the functions of P2Y1 and P2Y12 in platelet activation.[3]
Applications in Research
Differentiating P2Y1 and P2Y12 Receptor Functions: In platelets, both P2Y1 and P2Y12 receptors are activated by ADP and are essential for a full aggregation response. 2,5-ADP's ability to selectively block the P2Y1 receptor without affecting the P2Y12 receptor allows researchers to dissect the specific contributions of each receptor to the overall process of platelet aggregation.
Investigating Calcium Mobilization: As the P2Y1 receptor is directly linked to intracellular calcium mobilization, 2,5-ADP can be used to confirm that an observed ADP-induced calcium signal is indeed mediated by the P2Y1 receptor.
Studying Platelet Shape Change: The initial shape change of platelets in response to ADP is primarily mediated by the P2Y1 receptor. 2,5-ADP can be used to inhibit this process, providing a clear functional readout for P2Y1 receptor activity.
Data Presentation
The following tables summarize the quantitative data for Adenosine 2',5'-diphosphate and other relevant ligands for the P2Y1 receptor.
Note: The pA2 value is a measure of the potency of an antagonist. A pA2 of 5 indicates that a 10⁻⁵ M (10 µM) concentration of the antagonist requires a 10-fold increase in the agonist concentration to produce the same response.
Table 2: Selectivity Profile of Adenosine 2',5'-diphosphate
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by 2,5-ADP.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Experimental Protocols
Protocol 1: Inhibition of ADP-Induced Platelet Aggregation
This protocol describes how to use Adenosine 2',5'-diphosphate to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
3.2% or 3.8% sodium citrate tubes.
Adenosine 2',5'-diphosphate (2,5-ADP) stock solution (e.g., 10 mM in saline).
Adenosine diphosphate (ADP) stock solution (e.g., 100 µM in saline).
Light Transmission Aggregometer and cuvettes with stir bars.
Pipettes and tips.
Centrifuge.
Method:
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
a. Collect whole blood into sodium citrate tubes (9 parts blood to 1 part citrate).
b. Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature to separate the PRP.
c. Carefully transfer the supernatant (PRP) to a new tube.
d. Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.
e. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using the prepared PPP.
Platelet Aggregation Assay:
a. Pre-warm the PRP and PPP to 37°C.
b. Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.
c. Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
d. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate for at least 1 minute at 37°C with stirring.
e. Add 5 µL of the desired concentration of 2,5-ADP solution (or vehicle control) to the cuvette. Typical final concentrations to achieve P2Y1 blockade range from 10 µM to 100 µM. Incubate for 2-5 minutes.
f. Add 50 µL of ADP solution to induce aggregation. A final ADP concentration of 5-10 µM is commonly used.
g. Record the change in light transmission for 5-10 minutes.
Data Analysis:
a. The percentage of aggregation is calculated based on the change in light transmission.
b. To determine the inhibitory effect of 2,5-ADP, compare the aggregation response in the presence of the antagonist to the vehicle control.
c. An IC₅₀ value can be calculated by testing a range of 2,5-ADP concentrations and plotting the percentage of inhibition against the antagonist concentration.
Protocol 2: Calcium Mobilization Assay in P2Y1-Expressing Cells
This protocol outlines the use of 2,5-ADP to block ADP-induced intracellular calcium mobilization in a cell line stably expressing the human P2Y1 receptor.
Materials:
Human P2Y1-expressing cells (e.g., 1321N1 astrocytoma cells).
Black, clear-bottom 96-well plates.
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
Fluorescence plate reader with automated injection capabilities.
Method:
Cell Preparation and Dye Loading:
a. Seed the P2Y1-expressing cells into a 96-well plate and grow to confluence.
b. Prepare a loading buffer containing the calcium indicator dye. For example, 5 µM Fura-2 AM with 0.02% Pluronic F-127 and 2.5 mM probenecid in HBSS.
c. Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
d. Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
e. After incubation, wash the cells twice with HBSS (containing probenecid) to remove extracellular dye. Leave 100 µL of buffer in each well.
Calcium Mobilization Measurement:
a. Prepare a plate with varying concentrations of 2,5-ADP (e.g., from 1 µM to 300 µM final concentration) and a vehicle control.
b. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
c. Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 340 nm and 380 nm, and emission at 510 nm for Fura-2).
d. Pre-incubate the cells with 2,5-ADP or vehicle for 5-10 minutes before adding the agonist. This can be done by adding a small volume of a concentrated solution of the antagonist to the wells.
e. Establish a baseline fluorescence reading for approximately 10-20 seconds.
f. Use the instrument's injector to add a specific concentration of ADP (e.g., a final concentration that elicits a submaximal response, such as 1 µM) to the wells.
g. Immediately begin recording the fluorescence signal for 1-3 minutes.
Data Analysis:
a. The change in intracellular calcium is typically represented as the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or as a change in fluorescence relative to the baseline (F/F₀ for Fluo-4).
b. The peak response following agonist addition is used to quantify the extent of calcium mobilization.
c. Determine the inhibitory effect of 2,5-ADP by comparing the peak response in the presence of the antagonist to the control.
d. Calculate the IC₅₀ value by plotting the percentage of inhibition of the ADP-induced calcium response against the concentration of 2,5-ADP.
Application Notes and Protocols: Radioligand Binding Assay with Adenosine 2',5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) 2',5'-diphosphate (A2,5P) is a structural analog of adenosine diphosphate (B83284) (ADP) and has been identified as an antag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2',5'-diphosphate (A2,5P) is a structural analog of adenosine diphosphate (B83284) (ADP) and has been identified as an antagonist of the P2Y1 purinergic receptor. P2Y receptors, a class of G protein-coupled receptors (GPCRs), are activated by extracellular nucleotides like ATP and ADP and play crucial roles in various physiological processes, including platelet aggregation, neurotransmission, and inflammation. The P2Y12 receptor, in particular, is a well-established target for antiplatelet therapies.[1] This document provides detailed protocols for a competitive radioligand binding assay to characterize the interaction of Adenosine 2',5'-diphosphate with P2Y receptors, alongside relevant signaling pathway information.
While direct radioligand binding assays using radiolabeled Adenosine 2',5'-diphosphate are not commonly reported, a competitive binding assay format is a robust method to determine its binding affinity. This involves using a known radiolabeled ligand for a specific P2Y receptor and measuring the displacement of this radioligand by increasing concentrations of unlabeled Adenosine 2',5'-diphosphate.
P2Y Receptor Signaling Pathway
P2Y receptors are coupled to various G proteins, leading to the activation of distinct downstream signaling cascades. The P2Y12 receptor, a key target in thrombosis, is coupled to the inhibitory G protein (Gi). Upon activation by an agonist like ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the βγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), further promoting platelet activation and aggregation.
P2Y12 Receptor Signaling Pathway
Quantitative Data Summary
The binding affinity of various ligands for P2Y receptors is typically determined through radioligand binding assays and expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). Lower values indicate higher affinity. The following table summarizes representative binding data for ligands at the human P2Y12 receptor. Specific binding data for Adenosine 2',5'-diphosphate is limited in publicly available literature; however, it is reported to be a competitive antagonist at the P2Y1 receptor.
Compound
Parameter
Value
Receptor Source
[³H]PSB-0413
Kd
3.3 ± 0.6 nM
Human Platelets
2MeSADP
Ki
> 1000 nM
Human P2Y12
ADP
Ki
> 1000 nM
Human P2Y12
Cangrelor
Ki
0.4 nM
Human P2Y12
Note: Data is compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Adenosine 2',5'-diphosphate for the P2Y12 receptor.
Experimental Workflow
Radioligand Binding Assay Workflow
Materials and Reagents
Receptor Source: Cell membranes from a stable cell line expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
Radioligand: A selective P2Y12 receptor radioligand, such as [³H]PSB-0413.
Membrane Preparation:
a. Culture cells expressing the P2Y12 receptor to a sufficient density.
b. Harvest the cells and wash with ice-cold PBS.
c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
d. Homogenize the cells using a Dounce homogenizer or sonicator.
e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
f. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
g. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
h. Aliquot and store the membranes at -80°C until use.
Assay Setup:
a. On a 96-well plate, set up the following in triplicate for each concentration of Adenosine 2',5'-diphosphate:
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
Non-specific Binding: 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
Competition Binding: 50 µL of Adenosine 2',5'-diphosphate solution (at various concentrations), 50 µL of radioligand solution, and 100 µL of membrane suspension.
b. The final concentration of the radioligand should be close to its Kd value.
c. The concentration range for Adenosine 2',5'-diphosphate should typically span from 10⁻¹⁰ M to 10⁻⁴ M.
Incubation:
a. Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
Filtration and Washing:
a. Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
b. Wash the filters three to five times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
Scintillation Counting:
a. Place the filters in scintillation vials.
b. Add an appropriate volume of scintillation fluid to each vial.
c. Allow the vials to equilibrate in the dark.
d. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
Calculate Specific Binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
Generate Competition Curve:
Plot the percentage of specific binding against the logarithm of the concentration of Adenosine 2',5'-diphosphate. The percentage of specific binding is calculated as: (Binding in presence of A2,5P - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.
Determine IC₅₀:
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of Adenosine 2',5'-diphosphate that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).
Calculate Ki:
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
This document provides a comprehensive guide for researchers interested in investigating the interaction of Adenosine 2',5'-diphosphate with P2Y receptors. The detailed protocol for a competitive radioligand binding assay, along with the visualization of the relevant signaling pathway and experimental workflow, offers a solid foundation for characterizing the pharmacological properties of this and other novel compounds targeting this important class of receptors. Accurate determination of binding affinities is a critical step in the drug discovery and development process.
Application Note: HPLC Analysis for Purity Determination of Adenosine 2',5'-diphosphate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) 2',5'-diphosphate (ADP) is a critical nucleotide involved in cellular energy metabolism and signal transduction.[1][2] The s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2',5'-diphosphate (ADP) is a critical nucleotide involved in cellular energy metabolism and signal transduction.[1][2] The sodium salt of ADP is widely used in various biochemical and pharmaceutical research applications. Ensuring the purity of this compound is crucial for the accuracy and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical technique for assessing the purity of nucleotides like ADP.[1][3] This document provides a detailed protocol for the determination of Adenosine 2',5'-diphosphate sodium salt purity using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes ion-pair reversed-phase HPLC to separate Adenosine 2',5'-diphosphate from its potential impurities, such as Adenosine 5'-monophosphate (AMP) and Adenosine 5'-triphosphate (ATP).[4] The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase containing an ion-pairing agent. The ion-pairing agent, such as tetrabutylammonium (B224687), interacts with the negatively charged phosphate (B84403) groups of the nucleotides, allowing for their retention and separation on a C18 column.[4][5] Quantification is performed by measuring the peak area of ADP and its impurities at a specific UV wavelength.
Experimental Protocol
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is recommended.[6]
Reagents:
Adenosine 2',5'-diphosphate sodium salt reference standard (≥95% purity)[7]
Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M potassium dihydrogen phosphate (KH₂PO₄) solution containing 4 mM tetrabutylammonium (TBA) bisulfate.[5] Adjust the pH to 6.0 with a potassium hydroxide (KOH) solution.[5] Filter the solution through a 0.22 µm membrane filter.
Mobile Phase B (Organic Modifier): 70% Mobile Phase A and 30% Methanol (v/v).[5]
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Adenosine 2',5'-diphosphate sodium salt reference standard in HPLC-grade water to obtain a final concentration of approximately 0.1 mg/mL.[1]
Sample Solution Preparation: Prepare the sample solution of Adenosine 2',5'-diphosphate sodium salt to be tested at the same concentration as the standard solution using HPLC-grade water.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis.
Parameter
Value
Column
C18 reversed-phase, 4.6 mm x 150 mm, 3 µm
Mobile Phase
A: 0.1 M KH₂PO₄, 4 mM TBA bisulfate, pH 6.0B: 70% A, 30% Methanol
Gradient
100% A for 2 min, then a linear gradient to 100% B over 13 min, hold at 100% B for 12 min, then return to 100% A in 1 min.[5]
The purity of the Adenosine 2',5'-diphosphate sodium salt is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of ADP Peak / Total Area of All Peaks) x 100
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of Adenosine 2',5'-diphosphate Sodium Salt.
Purity Calculation Logic
Caption: Logical flow for calculating the purity of Adenosine 2',5'-diphosphate from HPLC data.
Application Notes and Protocols: The Role of Adenosine Diphosphate in Smooth Muscle Contraction Studies
Audience: Researchers, scientists, and drug development professionals. Introduction to ADP and Smooth Muscle Function Adenosine (B11128) 5'-diphosphate (ADP) is a critical signaling molecule involved in the regulation of...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction to ADP and Smooth Muscle Function
Adenosine (B11128) 5'-diphosphate (ADP) is a critical signaling molecule involved in the regulation of smooth muscle tone. Extracellular ADP, released from various sources including platelets, endothelial cells, and perivascular nerves, interacts with specific purinergic receptors (P2 receptors) on the surface of smooth muscle cells (SMCs) to elicit either contraction or relaxation, depending on the specific receptor subtype expressed and the downstream signaling pathways activated. The study of ADP-mediated smooth muscle contraction is vital for understanding physiological processes such as vascular tone regulation and pathological conditions like vasospasm and hypertension.
P2Y Receptors: The Primary Mediators of ADP-Induced Contraction
The predominant receptors responsible for ADP-induced smooth muscle contraction are the G protein-coupled P2Y receptors, particularly the P2Y1 and P2Y12 subtypes.
P2Y1 Receptors: These receptors are coupled to Gq/11 proteins. Their activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction.
P2Y12 Receptors: These receptors are coupled to Gi proteins. Their activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to contraction by decreasing the activity of protein kinase A (PKA), which normally promotes relaxation by phosphorylating and inhibiting MLCK. Studies have shown that P2Y12 receptors are expressed in vascular smooth muscle cells and their activation can stimulate vasoconstriction[1][2].
Quantitative Data on ADP-Mediated Smooth Muscle Contraction
The following table summarizes quantitative data from studies on the contractile effects of ADP and its analogs on various smooth muscle preparations.
EC50: Half maximal effective concentration. pEC50: -log(EC50). Emax: Maximum effect.
2-MeSADP is a stable analog of ADP.
ADPβS is a slowly hydrolyzable analog of ADP.
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O2 / 5% CO2
ADP stock solution
Organ bath system with isometric force transducers and data acquisition system
Procedure:
Dissect smooth muscle tissue into strips or rings of appropriate size in cold physiological salt solution.
Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C and continuously gassed.
Connect the tissues to isometric force transducers and apply an optimal resting tension (determined empirically for each tissue type).
Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess tissue viability.
After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of ADP to the organ bath to construct a concentration-response curve.
Record the isometric tension at each concentration until a maximal response is achieved.
(Optional) To investigate receptor involvement, pre-incubate the tissues with selective P2Y receptor antagonists (e.g., MRS2179 for P2Y1, AR-C67085 for P2Y12) before constructing the ADP concentration-response curve.
Protocol 2: Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol outlines the measurement of intracellular calcium mobilization in cultured smooth muscle cells in response to ADP.
Materials:
Cultured smooth muscle cells on glass coverslips or in 96-well plates
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium)
ADP solution
Fluorescence microscopy system or a plate reader with fluorescence detection capabilities
Procedure:
Culture smooth muscle cells to an appropriate confluency.
Load the cells with a fluorescent Ca2+ indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
Wash the cells with physiological salt solution to remove excess dye.
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.
Establish a stable baseline fluorescence recording.
Stimulate the cells with ADP at a desired concentration and record the change in fluorescence intensity over time.
The change in fluorescence is proportional to the change in intracellular Ca2+ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ADP-P2Y1 receptor signaling pathway leading to smooth muscle contraction.
Caption: Experimental workflow for organ bath studies of smooth muscle contraction.
Investigating Nucleotide-Binding Proteins with Adenosine 2',5'-Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) 2',5'-diphosphate (2',5'-ADP), a structural isomer of the ubiquitous adenosine 5'-diphosphate, serves as a valuable molecula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 2',5'-diphosphate (2',5'-ADP), a structural isomer of the ubiquitous adenosine 5'-diphosphate, serves as a valuable molecular tool for the investigation of nucleotide-binding proteins. Its unique configuration, with phosphate (B84403) groups at the 2' and 5' positions of the ribose moiety, imparts selective binding properties that can be exploited in various biochemical and pharmacological applications. This document provides detailed application notes and experimental protocols for the use of 2',5'-ADP in studying nucleotide-binding proteins, with a particular focus on NADP⁺-dependent enzymes and purinergic receptors.
Key Applications
Adenosine 2',5'-diphosphate is primarily utilized in the following applications:
Affinity Chromatography: As an immobilized ligand, 2',5'-ADP is highly effective for the purification of NADP⁺-dependent dehydrogenases and other proteins that possess a binding site for the 2'-phosphate of NADP⁺.[1][2]
Enzyme Inhibition Studies: 2',5'-ADP can act as a competitive or allosteric inhibitor of various kinases and dehydrogenases, enabling the characterization of their active sites and regulatory mechanisms.
Biophysical Assays: The binding of 2',5'-ADP to target proteins can be monitored using techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) to determine binding affinities and thermodynamic parameters.
Drug Screening: In high-throughput screening (HTS) campaigns, 2',5'-ADP can be used in competitive binding assays to identify novel inhibitors of nucleotide-binding proteins.
Data Presentation: Quantitative Analysis of 2',5'-ADP Interactions
The following tables summarize the available quantitative data for the interaction of 2',5'-ADP and its derivatives with various nucleotide-binding proteins.
Spectrophotometer and reagents for enzyme activity assay
Procedure:
Resin Preparation: Swell the required amount of 2',5'-ADP Sepharose 4B resin in distilled water (1 g of freeze-dried powder gives approximately 3.5-5 mL final medium volume). Wash the swollen resin with distilled water on a sintered glass filter.
Column Packing: Prepare a slurry of the resin in Binding Buffer (75% settled medium to 25% buffer) and pour it into the chromatography column. Allow the resin to settle and equilibrate the column with 5-10 column volumes of Binding Buffer.
Sample Application: Apply the clarified cell lysate to the equilibrated column at a flow rate that allows for efficient binding.
Washing: Wash the column with Wash Buffer until the absorbance of the effluent at 280 nm returns to baseline, indicating the removal of unbound proteins.
Elution:
Salt Gradient Elution: Elute the bound Glutathione Reductase with Elution Buffer containing 0.5 M KCl.
Specific Elution: For higher purity, elute with a linear gradient of 0-0.5 mM NADPH in 50 mM phosphate buffer, pH 7.5.
Fraction Collection and Analysis: Collect fractions during the elution step and measure the absorbance at 280 nm to identify protein peaks. Assay the fractions for Glutathione Reductase activity to identify the fractions containing the purified enzyme.
Column Regeneration: Regenerate the column by washing with 3-5 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by a low pH buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5). Finally, re-equilibrate the column with Binding Buffer.
Affinity Chromatography Workflow
Protocol 2: Enzyme Inhibition Assay using a Coupled Spectrophotometric Method
This protocol is designed to determine the inhibitory effect of 2',5'-ADP on a kinase that produces ADP. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[8]
Materials:
Target kinase and its substrate
Adenosine 2',5'-diphosphate (inhibitor)
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
ATP
Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
Phosphoenolpyruvate (PEP)
NADH
UV-transparent 96-well plate or cuvettes
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Reagent Preparation: Prepare stock solutions of all reagents in Assay Buffer.
Reaction Mixture Preparation: In each well of the microplate or cuvette, prepare a reaction mixture containing Assay Buffer, ATP, PEP, NADH, and the PK/LDH enzyme mix.
Inhibitor Addition: Add varying concentrations of 2',5'-ADP to the reaction mixtures. Include a control with no inhibitor.
Enzyme and Substrate Addition: Add the substrate for the target kinase to the reaction mixtures.
Reaction Initiation: Initiate the reaction by adding the target kinase to all wells.
Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature.
Data Analysis:
Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Plot v₀ against the concentration of 2',5'-ADP.
Determine the IC₅₀ value, which is the concentration of 2',5'-ADP that causes 50% inhibition of the enzyme activity.
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment at different substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9]
Coupled Enzyme Assay Principle
Protocol 3: Fluorescence Titration for Binding Affinity Determination
This protocol describes a general method for determining the binding affinity of 2',5'-ADP to a target protein by monitoring changes in intrinsic protein fluorescence (e.g., tryptophan fluorescence).
Materials:
Purified target protein with intrinsic fluorescence
Adenosine 2',5'-diphosphate
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4, degassed)
Fluorometer
Quartz cuvette
Procedure:
Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for tryptophan fluorescence (e.g., excitation at 295 nm, emission scan from 310 to 400 nm).
Protein Preparation: Prepare a solution of the target protein in the Assay Buffer at a concentration where the fluorescence signal is stable and within the linear range of the instrument.
Initial Measurement: Place the protein solution in the cuvette and record the initial fluorescence spectrum.
Titration:
Make small, sequential additions of a concentrated stock solution of 2',5'-ADP to the protein solution in the cuvette.
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
Data Collection: Record the fluorescence intensity at the emission maximum after each addition of 2',5'-ADP.
Data Analysis:
Correct the fluorescence intensity for dilution effects.
Plot the change in fluorescence intensity (ΔF) against the concentration of 2',5'-ADP.
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Signaling Pathways
While the roles of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in purinergic signaling are well-established, the specific involvement of adenosine 2',5'-diphosphate in these pathways is less clear. However, studies have shown that 2',5'-ADP can act as a non-selective antagonist at certain P2Y receptors, suggesting it can modulate purinergic signaling.[3] The general purinergic signaling cascade involves the release of ATP and ADP, which then act on P2X and P2Y receptors on target cells. This can trigger a variety of downstream signaling events, including changes in intracellular calcium levels and cyclic AMP (cAMP) production.[10]
Purinergic Signaling Overview
Conclusion
Adenosine 2',5'-diphosphate is a versatile tool for the study of nucleotide-binding proteins. Its utility in affinity purification, enzyme inhibition studies, and biophysical characterization makes it an invaluable reagent for researchers in academia and industry. The protocols and data presented in this document provide a foundation for the effective application of 2',5'-ADP in the investigation of this important class of proteins. Further research to expand the quantitative binding data and to elucidate its specific roles in cellular signaling will undoubtedly broaden its applications in the future.
Technical Support Center: Optimizing Adenosine 2',5'-diphosphate (ADP) in Platelet Aggregation Assays
Welcome to the technical support center for optimizing Adenosine 2',5'-diphosphate (ADP) concentration in platelet aggregation experiments. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing Adenosine 2',5'-diphosphate (ADP) concentration in platelet aggregation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ADP for inducing maximal platelet aggregation?
A1: The optimal ADP concentration can vary depending on specific experimental conditions, including the anticoagulant used, the source of platelets (human vs. animal), and the specific platelet function parameter being measured.[1] However, a general range for achieving maximal or near-maximal platelet aggregation in human platelet-rich plasma (PRP) is typically between 5 µM and 20 µM.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.[1][2]
Q2: My platelet aggregation results with ADP are inconsistent. What are the common causes?
A2: Inconsistent results in platelet aggregation assays are a common issue.[1] Several factors can contribute to this variability, including improper sample handling, variations in sample temperature, and inaccurate pipetting.[3] It is crucial to standardize procedures for blood collection, sample processing, and the time between collection and the start of the experiment.[3]
Q3: I am observing only a primary wave of aggregation but no secondary wave. Why is this happening?
A3: A low ADP concentration may only be sufficient to induce the primary wave of aggregation.[1] The secondary wave involves the release of platelet granule contents, which further amplifies aggregation.[1] To observe a biphasic aggregation curve, a higher concentration of ADP may be necessary. Performing a dose-response curve will help identify a concentration that induces both primary and secondary aggregation.[1]
Q4: Can the choice of anticoagulant affect my results?
A4: Yes, the choice of anticoagulant is critical. The standard anticoagulant for platelet aggregation studies is 3.2% sodium citrate (B86180), with a blood-to-anticoagulant ratio of 9:1.[1][4] The use of other anticoagulants can affect platelet function and lead to variable results.
Q5: How soon after blood collection should I perform the aggregation assay?
A5: For optimal and reproducible results, it is recommended to perform the aggregation assay within 2 to 4 hours of blood collection.[3]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
No or Low Platelet Aggregation
Patient/donor is on antiplatelet medication (e.g., clopidogrel).[5][6][7]
Check the expiration date and storage conditions of the ADP. Prepare a fresh solution.[3]
Low platelet count in PRP.
Measure the platelet count and adjust if necessary. The recommended range is typically 200-300 x 10⁹/L.[3]
Improper instrument calibration.
Ensure the aggregometer is properly calibrated according to the manufacturer's instructions.[3]
Irreproducible Aggregation Curves
Inconsistent timing between blood collection and experiment.
Standardize the time frame for all samples, ideally within 2-4 hours of collection.[3]
Variation in sample handling and temperature.
Maintain a consistent temperature for sample storage and processing. Gently invert the PRP tube before taking aliquots.[3]
Inaccurate pipetting of PRP or ADP.
Calibrate pipettes regularly and ensure proper pipetting technique.[3]
Absence of Secondary Aggregation Wave
ADP concentration is too low.
Perform a dose-response curve to determine a concentration that induces a biphasic response.[1]
Platelet secretion defect.
The platelets may have a functional defect in the secretion of their granules.
Medication effect (e.g., aspirin).
Aspirin inhibits the COX-1 pathway, which is involved in the secondary amplification of aggregation.[3]
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[1][4] Use a 19-21 gauge needle for clean venipuncture to minimize platelet activation.[3]
Centrifugation: Centrifuge the blood tubes at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[1]
PRP Collection: Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene (B1209903) tube.[1] Avoid disturbing the buffy coat layer.
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[3]
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using the prepared PPP if necessary.[3]
Protocol 2: ADP Dose-Response Curve using Light Transmission Aggregometry (LTA)
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.[3]
Baseline Calibration: Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline using a cuvette with PPP.[1][3]
Sample Preparation: Pipette the desired volume of PRP into a cuvette with a small magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.[1]
Agonist Addition: Add a specific concentration of ADP to the PRP cuvette. For a dose-response curve, test a range of final ADP concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µM).
Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes.[1] The primary outcome is the maximal platelet aggregation (%).
Data Analysis: Plot the maximal platelet aggregation (%) against the corresponding ADP concentration to generate a dose-response curve.
Technical Support Center: Adenosine 2',5'-diphosphate Agarose Affinity Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Adenosine 2',5'-diphosphate (ADP)-agarose resin to purify NADP+-dependent enzymes and other ADP-binding proteins....
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Adenosine 2',5'-diphosphate (ADP)-agarose resin to purify NADP+-dependent enzymes and other ADP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind protein purification with ADP-agarose?
Adenosine 2',5'-diphosphate is an analog of NADP+[1][2]. When immobilized on an agarose (B213101) resin, it acts as an affinity ligand. Proteins with a binding site for NADP+, such as NADP+-dependent dehydrogenases, will specifically bind to the immobilized ADP[1]. After non-binding proteins are washed away, the target protein can be eluted by disrupting this specific interaction.
Q2: Which types of proteins can I purify with this resin?
This resin is primarily designed for the purification of NADP+-dependent enzymes[2]. Examples include glucose-6-phosphate dehydrogenase and glutathione (B108866) reductase[1]. It can also be used for other proteins that exhibit binding affinity for NADP+ or ADP[1].
Q3: What are the common methods for eluting my target protein?
There are three primary strategies for eluting proteins from ADP-agarose:
Competitive Elution: A soluble, competing molecule is introduced that has a higher affinity for the protein's binding site than the immobilized ADP. Common competitors include NADP+, NAD+, or ADP itself.
Ionic Strength Elution: The salt concentration of the buffer is increased (e.g., with NaCl or KCl). This disrupts non-specific electrostatic interactions and can weaken the specific affinity, leading to elution.
pH Elution: Changing the pH of the buffer alters the charge of the protein and/or the ligand, which can disrupt the binding interaction. However, for ADP-agarose, it is recommended to avoid pH values below 4.0 or above 9.5 to maintain the stability of the resin[1].
Q4: How can I regenerate and store my ADP-agarose column?
Used resin can often be regenerated for multiple uses. A common procedure involves washing the column with buffers of alternating high and low pH, followed by a high-salt wash, and finally re-equilibration with the starting buffer. For cleaning, a sequence such as a wash with 0.1 M sodium acetate (B1210297) (pH 4.5), followed by water, 0.05 M Tris (pH 9.0), another water rinse, and a final wash with 0.5 M NaCl can be effective[1]. For long-term storage, the hydrated resin should be kept at 4-8 °C in a neutral buffer containing a bacteriostatic agent like 0.02% sodium azide (B81097) or 20% ethanol[1]. Do not freeze the hydrated resin.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow.
Problem 1: Low or No Yield of Target Protein in Elution Fractions
This is a common issue that can arise from problems at the binding, washing, or elution stage. The following decision tree can help diagnose the cause.
"Adenosine 2',5'-diphosphate sodium stability and storage in aqueous solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Adenosine (B11128) 2',5'-diphosphate (A2,5P) sodium salt in a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Adenosine (B11128) 2',5'-diphosphate (A2,5P) sodium salt in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving Adenosine 2',5'-diphosphate sodium salt?
A1: Adenosine 2',5'-diphosphate sodium salt is soluble in water. For optimal results, use sterile, nuclease-free buffered solutions at a neutral pH.[1][2] It is advisable to start by adding a small amount of the aqueous buffer to the powder to create a slurry, then gradually add the remaining solvent while mixing to ensure complete dissolution.
Q2: What are the optimal storage conditions for aqueous solutions of Adenosine 2',5'-diphosphate sodium salt?
A2: For long-term stability, aqueous solutions of adenosine diphosphate (B83284) salts should be stored at -20°C or below.[3][4] At -20°C and a neutral pH of 7, the solution can be stable for several months. For short-term storage, solutions at pH 7 can be kept at 4°C for several days. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][5]
Q3: What factors can negatively impact the stability of Adenosine 2',5'-diphosphate in aqueous solutions?
A3: Several factors can compromise the stability of A2,5P solutions:
pH: The compound is unstable in acidic conditions. Maintaining a neutral pH of around 7.0 is crucial for stability.[1]
Temperature: Elevated temperatures accelerate hydrolysis. Storing solutions at room temperature is not recommended as the compound can slowly decompose.[5]
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the molecule.[1][3][5]
Divalent Cations: The presence of divalent cations, such as Mg²⁺, can significantly speed up the hydrolysis of phosphodiester bonds in nucleotides like ADP.[1][2]
Enzymatic Degradation: Contamination with phosphatases or other nucleotidases can lead to rapid degradation. Using sterile, nuclease-free water and proper aseptic techniques during preparation is essential.
Q4: How long is the solid form of Adenosine 2',5'-diphosphate sodium salt stable?
A4: When stored as a solid at -20°C and protected from moisture, Adenosine 2',5'-diphosphate sodium salt is stable for years.[6][7]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent experimental results
Degradation of A2,5P stock solution.
1. Prepare fresh aliquots from a properly stored solid compound. 2. Verify the pH of the stock solution is neutral (pH 7.0). 3. Avoid using solutions that have undergone multiple freeze-thaw cycles.[1][3]
Precipitate forms in the solution upon thawing
Poor solubility at low temperatures or concentration is too high.
1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the issue persists, consider preparing a more dilute stock solution.
1. Ensure the storage buffer is at a neutral pH and free of divalent cations that can accelerate hydrolysis.[1][2] 2. Confirm that the solution has been stored at -20°C or below.
Unexpected agonist or antagonist activity
Contamination of the A2,5P stock or experimental system.
1. Use sterile techniques and high-purity reagents for solution preparation.[3] 2. Filter-sterilize the final A2,5P solution through a 0.22 µm filter if compatible with the experimental setup.
Data on Stability of Adenosine Diphosphate Solutions
The following table summarizes the stability of adenosine diphosphate solutions under various storage conditions based on available data for related compounds.
Protocol for Preparation of a Stock Solution of Adenosine 2',5'-diphosphate Sodium Salt
Materials:
Adenosine 2',5'-diphosphate sodium salt powder
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
Sterile, low-retention microcentrifuge tubes.
Procedure:
Bring the A2,5P sodium salt powder to room temperature before opening the vial to prevent condensation.
Weigh the required amount of powder using a calibrated analytical balance in a clean environment.
Dissolve the powder in the appropriate volume of sterile buffer to achieve the desired stock concentration. For example, for a 10 mM stock solution, dissolve the corresponding mass in 1 mL of buffer.
Vortex the solution for 1-2 minutes until the powder is completely dissolved, resulting in a clear, colorless solution.[3]
Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes.
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Assessing the Stability of an Aqueous A2,5P Solution
Objective: To determine the degradation of A2,5P under specific storage conditions over time.
Methodology:
Prepare a stock solution of A2,5P at a known concentration (e.g., 10 mM) in the desired aqueous buffer.
Divide the stock solution into multiple aliquots.
Store the aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature).
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
Analyze the concentration of intact A2,5P in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 259 nm.
Calculate the percentage of degradation over time for each condition by comparing the peak area of A2,5P at each time point to the initial time point (T=0).
"solubility issues of Adenosine 2',5'-diphosphate sodium in experimental buffers"
Technical Support Center: Adenosine (B11128) 2',5'-Diphosphate Sodium Salt Welcome to the technical support center for Adenosine 2',5'-diphosphate sodium salt. This resource is designed to assist researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Adenosine (B11128) 2',5'-Diphosphate Sodium Salt
Welcome to the technical support center for Adenosine 2',5'-diphosphate sodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Adenosine 2',5'-diphosphate sodium salt?
Adenosine 2',5'-diphosphate sodium salt is known to be soluble in water. A reported solubility in water is 50 mg/mL, resulting in a clear, colorless to faintly yellow solution. For a related isomer, Adenosine 3',5'-diphosphate sodium salt, the solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL[1].
Q2: In which common laboratory buffers can I dissolve Adenosine 2',5'-diphosphate sodium salt?
Tris-HCl buffer: Used at pH 7.6 and 8.5 in affinity chromatography applications[2].
Potassium phosphate (B84403) buffer: Utilized at pH 7.5 for enzyme purification protocols involving this compound[2].
Based on this information, it is reasonable to expect solubility in other standard biological buffers like HEPES. However, it is always recommended to perform a small-scale test to confirm solubility in your specific buffer system.
Q3: What factors can influence the solubility and stability of Adenosine 2',5'-diphosphate sodium salt in solution?
Several factors can affect the solubility and stability of adenosine diphosphates:
pH: The pH of the solution is critical. For immobilized Adenosine 2',5'-diphosphate, it is recommended to avoid pH values below 4.0 and above 9.5 to maintain the stability of the ADP ligand[2]. ATP, a closely related molecule, is most stable in aqueous solutions between pH 6.8 and 7.4 and undergoes rapid hydrolysis at more extreme pH levels[3].
Temperature: Gentle warming can aid in the dissolution of nucleotide analogs. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
Ionic Strength: The ionic strength of the buffer can influence solubility. While specific data for this isomer is limited, the general principles of salt effects on solubility apply.
Divalent Cations: Divalent cations, particularly Mg²⁺, can chelate with the phosphate groups of adenosine diphosphates[4][5]. This interaction is often crucial for biological activity but can also influence the compound's solubility and stability.
Q4: How should I store solutions of Adenosine 2',5'-diphosphate sodium salt?
For a similar compound, Adenosine 5'-diphosphate sodium salt, solutions are stable for several months when stored at pH 7 and -20°C. At 4°C and pH 7, the solution is stable for several days. It is noted to be unstable in acidic conditions. Based on this, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution, aliquot it to avoid repeated freeze-thaw cycles, and store at -20°C or below. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Troubleshooting Guide
Issue: Difficulty Dissolving Adenosine 2',5'-Diphosphate Sodium Salt
If you are encountering problems dissolving Adenosine 2',5'-diphosphate sodium salt, please follow the troubleshooting workflow below.
A workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Solubility of Adenosine Diphosphate (B83284) Sodium Salts in Various Solvents
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Adenosine 2',5'-diphosphate sodium salt in a biological buffer.
Materials:
Adenosine 2',5'-diphosphate sodium salt (powder)
High-purity, nuclease-free water
Desired biological buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Sterile microcentrifuge tubes
Vortex mixer
(Optional) Water bath sonicator
(Optional) Heating block or water bath set to 37°C
Sterile syringe filters (0.22 µm)
Procedure:
Weighing: Accurately weigh the required amount of Adenosine 2',5'-diphosphate sodium salt powder in a sterile microcentrifuge tube. For a 1 mL of 10 mg/mL solution, weigh 10 mg of the powder.
Initial Dissolution: Add a portion (e.g., 80%) of the final volume of your desired buffer to the tube.
Mixing: Vortex the tube vigorously for 1-2 minutes. Visually inspect to see if the powder has dissolved.
Aiding Dissolution (if necessary):
Sonication: If the solid persists, place the tube in a water bath sonicator for 5-10 minutes.
Warming: Gently warm the solution to 37°C for 5-10 minutes, followed by vortexing. Avoid excessive heat.
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired volume. Mix thoroughly.
Sterilization and Storage: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or below.
Signaling Pathway Diagram
Below is a diagram illustrating a hypothetical signaling pathway where Adenosine 2',5'-diphosphate (2',5'-ADP) acts as an antagonist on a hypothetical P2Y-like receptor, a common role for adenosine diphosphate analogs.
Hypothetical signaling pathway for a P2Y-like receptor.
Technical Support Center: Interpreting and Troubleshooting Non-Specific Binding in Adenosine 2',5'-diphosphate Experiments
For Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses common questions researchers encounter when dealing with non-specific binding in Adenosi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when dealing with non-specific binding in Adenosine 2',5'-diphosphate experiments.
Q1: What is non-specific binding and why is it a problem in my Adenosine 2',5'-diphosphate experiments?
A1: Non-specific binding refers to the interaction of Adenosine 2',5'-diphosphate with components in your assay other than its intended target, such as proteins, lipids, or even the surfaces of your experimental apparatus (e.g., microplates, filter membranes).[1] This is problematic because it can create a high background signal, masking the true specific binding signal you are trying to measure.[2] Ideally, non-specific binding should be less than 50% of the total binding signal.[3]
Q2: How can I differentiate between specific and non-specific binding of Adenosine 2',5'-diphosphate?
A2: Specific binding is characterized by its saturability and high affinity for the target receptor. In contrast, non-specific binding is typically linear, non-saturable, and of low affinity.[4] The most common method to determine non-specific binding is to perform a competition assay. In this assay, you measure the binding of a labeled form of Adenosine 2',5'-diphosphate in the presence of a large excess of an unlabeled competitor.[5] The unlabeled ligand will displace the labeled ligand from the specific binding sites, and the remaining signal represents the non-specific binding.
Q3: What are the primary causes of high non-specific binding?
A3: High non-specific binding is often caused by:
Hydrophobic interactions: The adenine (B156593) base of Adenosine 2',5'-diphosphate can interact non-specifically with hydrophobic surfaces or pockets in proteins.
Electrostatic interactions: The negatively charged phosphate (B84403) groups can interact with positively charged surfaces or residues on proteins.
Ligand concentration: Using a concentration of labeled Adenosine 2',5'-diphosphate that is too high can lead to increased non-specific binding.[2]
Protein aggregation: Aggregated proteins can expose hydrophobic regions that contribute to non-specific interactions.[4]
Contaminants: Impurities in your reagents or protein preparations can also lead to unwanted binding events.
Q4: What are the first steps I should take to troubleshoot high non-specific binding?
A4: Start by optimizing your assay buffer. This can include:
Increasing the ionic strength: Adding salt (e.g., 50-200 mM NaCl) can help to disrupt non-specific electrostatic interactions.[4]
Adding a non-ionic detergent: Low concentrations (0.01-0.1%) of detergents like Tween-20 or Triton X-100 can reduce hydrophobic interactions.[4]
Including a blocking agent: Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL is commonly used to block non-specific binding sites.[4]
Section 2: Troubleshooting Guides
This section provides systematic approaches to identify and resolve issues with non-specific binding in various experimental setups.
General Troubleshooting Workflow for High Non-Specific Binding
High non-specific binding can be a significant hurdle in obtaining clean and interpretable data. The following workflow provides a logical sequence of steps to diagnose and mitigate this common issue.
Troubleshooting Workflow for High Non-Specific Binding.
Troubleshooting for Specific Assay Types
Assay Type
Common Problem
Troubleshooting Steps
Affinity Chromatography
Target protein elutes in a broad, low peak, or non-specific proteins co-elute.[6]
- Optimize binding buffer conditions (pH, ionic strength).[7] - Apply blocking agents to the column before sample loading.[7] - Use a gradient elution instead of a step elution to better separate the target from non-specifically bound proteins.[7] - Ensure the ligand density on the resin is appropriate.
Radioligand Binding Assay
High background counts in the non-specific binding wells.
- Reduce the concentration of the radioligand.[2] - Pre-soak filter mats in a solution of a blocking agent like polyethyleneimine (PEI).[2] - Increase the number and volume of washes with ice-cold buffer.[2] - Ensure the unlabeled competitor concentration is sufficient to fully displace specific binding (typically 100-1000 times the Kd of the radioligand).[5]
Fluorescence Polarization (FP)
High background polarization signal.
- Use black, low-binding microplates.[8] - Test for autofluorescence of your test compounds and subtract this from your signal.[8] - Ensure the purity of your fluorescently labeled Adenosine 2',5'-diphosphate analog.
Isothermal Titration Calorimetry (ITC)
Large heats of dilution or non-specific interactions masking the heat of binding.[4]
- Ensure perfect buffer matching between the syringe and the cell by dialyzing both the protein and ligand against the same buffer stock.[4] - Perform a control titration of the ligand into the buffer alone to determine the heat of dilution, which can then be subtracted from the experimental data.[4] - Optimize pH and ionic strength to minimize non-specific interactions.[4]
Surface Plasmon Resonance (SPR)
High, non-saturating binding to the reference flow cell.
- Add a blocking agent like BSA to the running buffer.[9] - Include a non-ionic surfactant (e.g., Tween-20) in the running buffer to reduce hydrophobic interactions.[9] - Adjust the pH of the running buffer to be near the isoelectric point of the analyte to minimize charge-based interactions with the sensor surface.[9] - Increase the salt concentration in the running buffer.[9]
Section 3: Quantitative Data
While specific binding affinity data for Adenosine 2',5'-diphosphate is not extensively available in the literature, the following tables provide typical concentration ranges for buffer additives used to reduce non-specific binding and representative binding affinities for closely related ADP analogs to P2Y receptors. These values should serve as a starting point for your experimental optimization.
Table 1: Recommended Concentrations of Buffer Additives to Reduce Non-Specific Binding
Table 2: Representative Binding Affinities (Kd) of ADP Analogs to Human P2Y Receptors
Disclaimer: The following data is for ADP analogs and should be used as an estimation for Adenosine 2',5'-diphosphate, which is a known antagonist of the P2Y1 receptor.
This section provides detailed methodologies for key experiments relevant to studying Adenosine 2',5'-diphosphate interactions and troubleshooting non-specific binding.
Radioligand Binding Competition Assay to Determine Non-Specific Binding
This protocol describes a standard method to quantify the specific and non-specific binding of a radiolabeled ligand.
Workflow for a Radioligand Binding Competition Assay.
Detailed Method:
Reagent Preparation:
Binding Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
Radioligand: Prepare a stock solution of your radiolabeled ADP analog (e.g., [³H]2-MeSADP) at a concentration approximately equal to its Kd.
Unlabeled Competitor: Prepare a stock solution of unlabeled Adenosine 2',5'-diphosphate at a high concentration.
Receptor Source: Prepare cell membranes expressing the P2Y receptor of interest at a concentration of 5-10 µg of protein per well.
Assay Setup (in a 96-well plate):
Total Binding: Add binding buffer and radioligand.
Non-Specific Binding: Add a saturating concentration of unlabeled Adenosine 2',5'-diphosphate (e.g., 10 µM) and the radioligand.
Competition: Add serial dilutions of unlabeled Adenosine 2',5'-diphosphate and a fixed concentration of the radioligand.
Incubation:
Initiate the binding reaction by adding the cell membrane preparation to all wells.
Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
Separation:
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine.
Wash the filters three times with ice-cold wash buffer.
Detection and Analysis:
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Calculate specific binding by subtracting the counts from the non-specific binding wells from the total binding wells.
Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀ value.
Fluorescence Polarization (FP) Competition Assay
This protocol outlines a homogeneous assay to screen for inhibitors of ADP-producing enzymes, which can be adapted to study the binding of Adenosine 2',5'-diphosphate to a specific antibody or receptor.
Detailed Method:
Reagent Preparation:
Assay Buffer: Prepare a buffer suitable for your target protein (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (v/v) Tween-20).
Fluorescent Tracer: Prepare a stock solution of a fluorescent ADP analog (e.g., ε-ADP) in assay buffer. The final concentration should be at or below its Kd for the binding partner.
Binding Partner: Prepare a stock solution of the purified antibody or receptor.
Competitor: Prepare a serial dilution of Adenosine 2',5'-diphosphate in assay buffer.
Assay Setup (in a black, low-volume 384-well plate):
Add the binding partner to all wells.
Add the fluorescent tracer to all wells.
Add the varying concentrations of Adenosine 2',5'-diphosphate to the competition wells. Include controls with no competitor (maximum polarization) and no binding partner (minimum polarization).
Incubation:
Mix the plate gently and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.
Detection:
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for your fluorophore.
Data Analysis:
Normalize the data to the high and low controls.
Plot the change in millipolarization (mP) against the concentration of Adenosine 2',5'-diphosphate to determine the IC₅₀.
Section 5: Signaling Pathways
Adenosine 2',5'-diphosphate is known to interact with P2Y purinergic receptors. The following diagrams illustrate the canonical signaling pathways for the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor, both of which are activated by other ADP isomers and may be relevant for understanding the context of Adenosine 2',5'-diphosphate experiments.
P2Y1 Receptor Signaling Pathway (Gq-coupled)
Activation of the P2Y1 receptor by ADP leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
P2Y1 Receptor Signaling Pathway.
P2Y12 Receptor Signaling Pathway (Gi-coupled)
The P2Y12 receptor, upon activation by ADP, couples to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Technical Support Center: Overcoming Challenges in Enzyme Kinetic Assays with Competitive Inhibitors
Welcome to the technical support center for enzyme kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for enzyme kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of competitive inhibitors in enzyme kinetic assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I not observing any inhibition, or why is the inhibition so weak?
A1: Several factors can lead to a lack of observable inhibition. Systematically check the following possibilities:
Inhibitor Concentration: The concentration range of your inhibitor may be too low. If the inhibitor's potency (IC50 or Ki) is unknown, it's recommended to test a wide concentration range. For known inhibitors, use concentrations around the expected IC50 value.[1]
Inhibitor Quality: Ensure your inhibitor is not degraded. Check the storage conditions and consider using a fresh stock.[2]
Substrate Concentration: For competitive inhibitors, high substrate concentrations will compete with the inhibitor, making it appear less potent.[3][4] To effectively identify competitive inhibitors, it is crucial to use a substrate concentration at or below the Michaelis constant (Km).[5]
Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure the assay is working correctly.[6]
Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your enzyme.[7][8]
Q2: My IC50 values are highly variable between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue and can often be traced back to experimental variability.[2][9]
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.[6][9] Ensure your pipettes are calibrated regularly.[6]
Inhibitor Solubility: Poor solubility of the inhibitor can lead to its precipitation in the assay buffer, resulting in an inaccurate concentration.[2][10] Many inhibitors are dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).
Incubation Times: Ensure that incubation times for the enzyme with the inhibitor and the reaction time with the substrate are consistent across all experiments.[9]
Reagent Stability: Use fresh reagents whenever possible. Repeated freeze-thaw cycles of enzyme or inhibitor stocks can lead to degradation.[8][9]
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common issues in competitive inhibition assays.
Caption: A troubleshooting decision tree for enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q3: How do I design an experiment to determine the IC50 of a competitive inhibitor?
A3: An IC50 determination experiment involves measuring enzyme activity over a range of inhibitor concentrations.[11]
Prepare Reagents : This includes the enzyme, substrate, inhibitor, and assay buffer.[7]
Serial Dilution of Inhibitor : Prepare a series of inhibitor dilutions, typically using half-log or two-fold dilutions.[12] It's recommended to use at least 6-8 concentrations to generate a reliable curve.[2]
Assay Setup : In a microplate, combine the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor (100% activity) and a control for background signal (no enzyme).[12]
Pre-incubation : Allow the enzyme and inhibitor to pre-incubate for a set period to reach binding equilibrium.[7]
Initiate Reaction : Add the substrate to start the reaction. The substrate concentration should ideally be at or below the Km for competitive inhibitors.[5]
Measure Activity : Monitor the reaction progress over time by measuring product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry).[7]
Data Analysis : Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Experimental Workflow: IC50 Determination
This diagram outlines the key steps for determining the IC50 value of a competitive inhibitor.
Caption: Workflow for IC50 determination of a competitive inhibitor.
Q4: What is the difference between IC50 and Ki, and how can I convert IC50 to Ki for a competitive inhibitor?
A4:
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[11] The IC50 value is dependent on the substrate concentration used in the assay.[11][13]
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.[13] Unlike the IC50, the Ki is an absolute value that is not dependent on the substrate concentration.[11]
For a competitive inhibitor, the IC50 value can be converted to a Ki value using the Cheng-Prusoff equation :[1][11]
Ki = IC50 / (1 + [S]/Km)
Where:
[S] is the concentration of the substrate.
Km is the Michaelis constant of the enzyme for the substrate.
Q5: My dose-response curve is not sigmoidal. What does this mean?
A5: A non-sigmoidal dose-response curve can indicate several complexities in your assay.
Incomplete Curve: You may not have tested a wide enough range of inhibitor concentrations to define the top and bottom plateaus of the curve.
Inhibitor Solubility: At high concentrations, your inhibitor may be precipitating, leading to a flattening of the curve.
Complex Inhibition Mechanism: The inhibitor may not be a simple, reversible competitive inhibitor. Time-dependent inhibition or other complex mechanisms can result in non-standard curve shapes.[14]
Product Inhibition: The accumulation of product during the reaction can sometimes inhibit the enzyme, leading to non-linear reaction progress.[15]
Data Summary Tables
Table 1: Recommended Concentration Ranges for Key Reagents
Reagent
Recommended Concentration
Rationale
Substrate
≤ Km
For competitive inhibitors, this increases the apparent potency and makes inhibition easier to detect.[5]
Inhibitor
6-8 concentrations spanning the expected IC50
Ensures sufficient data points for accurate curve fitting.[2] Start with a wide range (e.g., nM to µM) if the IC50 is unknown.
Enzyme
Concentration that gives a linear reaction rate over time
The reaction should be in the initial velocity phase, where less than 10% of the substrate is consumed.[5]
Table 2: Interpreting Changes in Kinetic Parameters for Competitive Inhibition
Parameter
Effect of Competitive Inhibitor
Explanation
Vmax
No change
At saturating substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum velocity.[3][4]
Km
Increases
In the presence of a competitive inhibitor, a higher substrate concentration is needed to reach half of Vmax because the inhibitor is competing for the active site.[4][16]
IC50
Dependent on [S]
Increases as the substrate concentration increases, as more inhibitor is required to achieve 50% inhibition.[12]
Experimental Protocols
Protocol 1: Determination of IC50 for a Competitive Inhibitor
This protocol outlines a general procedure for determining the IC50 value of a competitive inhibitor using a 96-well plate format.
Materials:
Purified enzyme
Substrate
Competitive inhibitor
Assay buffer (optimized for pH and ionic strength)
96-well microplate (clear, black, or white depending on the detection method)
Microplate reader
Methodology:
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations. It is common to use a 10-point, 2-fold or 3-fold dilution series.
Add a fixed volume of the diluted inhibitor or vehicle control (e.g., buffer with the same percentage of DMSO) to the wells of the 96-well plate.
Add a fixed amount of enzyme to each well. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course.
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding a fixed concentration of substrate to all wells. The substrate concentration should be at or below the Km of the enzyme.
Monitor the reaction kinetics immediately using a microplate reader by measuring the change in absorbance or fluorescence over time.
Calculate the initial reaction velocities (rates) for each inhibitor concentration from the linear portion of the progress curves.
Normalize the data: Set the velocity of the vehicle control (no inhibitor) as 100% activity and calculate the percent inhibition for each inhibitor concentration.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression with a sigmoidal dose-response equation to determine the IC50.[2]
"minimizing degradation of Adenosine 2',5'-diphosphate during experiments"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Adenosine (B11128) 2',5'-diphosphate (A2'5'P) during experimental procedur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Adenosine (B11128) 2',5'-diphosphate (A2'5'P) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause A2'5'P degradation in experimental settings?
A2'5'P is susceptible to degradation from three main factors:
Temperature: Elevated temperatures significantly accelerate the hydrolysis of the phosphate (B84403) bonds.
pH: Both acidic and alkaline conditions can lead to the breakdown of A2'5'P. A neutral pH is generally recommended for stability.[1][2]
Enzymatic Activity: Various endogenous enzymes, such as phosphatases and nucleotidases, present in biological samples can enzymatically degrade A2'5'P.[3]
Q2: How should I store my A2'5'P to ensure its stability?
Proper storage is crucial for maintaining the integrity of your A2'5'P. Here are the recommended storage conditions:
Form
Storage Temperature
Duration
Additional Notes
Lyophilized Powder
-20°C
Up to 1 year
Keep desiccated to prevent moisture absorption.
Aqueous Solution
-20°C or -80°C
Months
Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution (Short-term)
4-8°C
Up to 1 week
Use a sterile, buffered solution (pH 6.8-7.4) containing a bacteriostatic agent like sodium azide.[1]
Q3: What is the optimal pH range for working with A2'5'P?
A2'5'P is most stable in aqueous solutions with a pH between 6.8 and 7.4.[2] Exposure to pH values below 4.0 and above 9.5 should be avoided as it can lead to the hydrolysis of the phosphate groups.[1]
Q4: Can the buffer I use affect the stability of A2'5'P?
Yes, the choice of buffer can impact A2'5'P stability. It is recommended to use a buffer that maintains a stable neutral pH (6.8-7.4). Phosphate buffers are commonly used. Avoid buffers that can chelate divalent cations if they are required for your experiment, as this can indirectly affect reactions involving A2'5'P.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent experimental results
A2'5'P degradation
Prepare fresh solutions of A2'5'P for each experiment. Store stock solutions in aliquots at -80°C. Verify the pH of your experimental buffer.
Loss of A2'5'P activity in biological samples
Enzymatic degradation
Add phosphatase inhibitors to your reaction mixture. Maintain samples at low temperatures (on ice) during preparation and processing.
Precipitate formation in A2'5'P solution
Incorrect pH or high concentration
Ensure the pH of the solution is within the optimal range (6.8-7.4). If high concentrations are needed, consider the solubility limits and gently warm the solution if appropriate for your experiment.
Rapid degradation observed at room temperature
Thermal instability
Perform all experimental steps involving A2'5'P on ice or at a controlled, low temperature whenever possible. A2'5'P is unstable at temperatures above 22-25°C.[4][5]
Experimental Protocols
Protocol for Preparation and Storage of A2'5'P Stock Solution
Materials:
Adenosine 2',5'-diphosphate (lyophilized powder)
Nuclease-free water
Sterile, pH-stable buffer (e.g., 100 mM Tris-HCl, pH 7.4)
Sterile, nuclease-free microcentrifuge tubes
Procedure:
Equilibrate the lyophilized A2'5'P powder to room temperature before opening the vial to prevent condensation.
Reconstitute the powder in the desired buffer to a stock concentration of 10-100 mM.
Gently vortex to ensure complete dissolution.
Verify the pH of the stock solution and adjust to 7.0-7.4 if necessary, using dilute HCl or NaOH.
Aliquot the stock solution into smaller volumes in nuclease-free tubes to minimize freeze-thaw cycles.
Store the aliquots at -80°C for long-term storage.
Protocol for Minimizing Enzymatic Degradation in Cell Lysates
Materials:
Cell lysate containing A2'5'P
Phosphatase inhibitor cocktail
Ice-cold phosphate-buffered saline (PBS)
Centrifuge
Procedure:
Perform all steps on ice.
Wash cells with ice-cold PBS before lysis to remove any extracellular phosphatases.
Lyse the cells using a buffer that contains a commercial phosphatase inhibitor cocktail.
Immediately after lysis, centrifuge the sample at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
Collect the supernatant containing the A2'5'P and proceed with your downstream application immediately. If storage is necessary, flash-freeze the supernatant in liquid nitrogen and store at -80°C.
Data on A2'5'P Stability
The following tables summarize the known stability of adenosine diphosphates under various conditions. While much of this data is for the more common 5'-ADP isomer, it provides a valuable guide for handling A2'5'P.
"protocol for assessing and improving the purity of Adenosine 2',5'-diphosphate sodium"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Adenosine (B11128) 2',5'-diphosphate sodium salt...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Adenosine (B11128) 2',5'-diphosphate sodium salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the assessment and improvement of Adenosine 2',5'-diphosphate sodium salt purity.
Issue 1: Inaccurate Purity Measurement by HPLC
Q: My HPLC results show inconsistent or unexpected purity levels for my Adenosine 2',5'-diphosphate sodium salt sample. What could be the cause?
A: Inaccurate purity measurement by High-Performance Liquid Chromatography (HPLC) can stem from several factors related to sample preparation, HPLC methodology, and data analysis.
Sample Degradation: Adenosine 2',5'-diphosphate is susceptible to degradation, especially in acidic conditions or at elevated temperatures.[1][2] Ensure that samples are prepared fresh in a neutral pH buffer (pH 6.8-7.4) and kept cool.[2]
Improper Mobile Phase: The choice of mobile phase is critical for good separation of adenosine phosphates. A common issue is a mobile phase pH that is too close to the pKa of the analyte, which can cause peak broadening or splitting.[2] It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa.[2]
Column Overload: Injecting too much sample onto the HPLC column can lead to broad, asymmetric peaks and inaccurate quantification.[2] Try diluting your sample and re-injecting.
Co-elution with Impurities: Common impurities in Adenosine 2',5'-diphosphate preparations include other adenosine phosphates such as Adenosine 5'-monophosphate (AMP) and Adenosine 5'-triphosphate (ATP).[3][4] If your HPLC method does not adequately resolve these, the purity of your target compound will be overestimated. Optimization of the HPLC method, such as adjusting the gradient or using a different column chemistry, may be necessary to separate these related compounds.[2][5]
Issue 2: Poor Resolution Between Adenosine Phosphates in HPLC
Q: I am having difficulty separating Adenosine 2',5'-diphosphate from other adenosine phosphates (AMP, ATP) in my HPLC analysis. How can I improve the resolution?
A: Achieving good resolution between structurally similar adenosine phosphates is a common challenge.
Optimize the Mobile Phase: The composition of the mobile phase, including the buffer, pH, and organic modifier, plays a significant role in the separation. Using a buffer such as ammonium (B1175870) dihydrogen phosphate (B84403) and adjusting the pH can improve resolution.[6]
Employ a Different Column: Standard C18 reversed-phase columns can be effective, but for complex mixtures of nucleotides, mixed-mode columns that combine reversed-phase and ion-exchange properties can offer superior selectivity and resolution.[3][7]
Adjust the Gradient: If using a gradient elution, a shallower gradient can often improve the separation of closely eluting peaks.[2]
Temperature Control: Operating the column at a controlled, elevated temperature can increase column efficiency and improve peak shape, leading to better resolution.
Issue 3: Low Yield After Purification
Q: I am attempting to improve the purity of my Adenosine 2',5'-diphosphate sodium salt, but I am experiencing low recovery of the product. What are the potential causes?
A: Low yield during purification can be frustrating. The cause often depends on the purification method being used.
Recrystallization Issues: If you are using recrystallization, ensure that you are using an appropriate solvent system. The solubility of adenosine phosphates is highly dependent on pH and temperature.[1] Excessive washing of the crystals can also lead to product loss.
Chromatographic Losses: During column chromatography, the product may bind irreversibly to the column matrix. Ensure that the column has been properly equilibrated and that the elution conditions are appropriate to release the bound product. In affinity chromatography, for example, a competing ligand or a change in pH or ionic strength is often required for elution.[8]
Degradation During Purification: As mentioned previously, Adenosine 2',5'-diphosphate is sensitive to pH and temperature.[1][2] Ensure that all buffers are at a suitable pH and that the purification is carried out at a low temperature (e.g., 4°C) to minimize degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of Adenosine 2',5'-diphosphate sodium salt?
A1: The most common and reliable method for assessing the purity of Adenosine 2',5'-diphosphate sodium salt is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9] This technique allows for the separation and quantification of the target compound and any related impurities, such as other adenosine phosphates.[3][4]
Q2: What are the typical storage conditions for Adenosine 2',5'-diphosphate sodium salt to ensure its stability?
A2: To ensure long-term stability, Adenosine 2',5'-diphosphate sodium salt should be stored as a solid at -20°C.[1][10] Aqueous solutions are less stable. At pH 7, solutions can be stable for several days at 4°C or for several months at -20°C.[1] The compound is unstable in acidic conditions.[1]
Q3: What are the common impurities found in commercial preparations of Adenosine 2',5'-diphosphate sodium salt?
A3: The most common impurities are other adenosine phosphates, such as Adenosine 5'-monophosphate (AMP) and Adenosine 5'-triphosphate (ATP), which are structurally very similar.[3][4] Degradation products resulting from hydrolysis of the phosphate bonds may also be present.
Q4: Can I use UV spectrophotometry to determine the concentration of my Adenosine 2',5'-diphosphate sodium salt solution?
A4: Yes, UV spectrophotometry can be used to estimate the concentration. Adenosine 2',5'-diphosphate has a maximum absorbance at approximately 259-260 nm.[1][10] However, this method is not specific and will not distinguish between Adenosine 2',5'-diphosphate and other adenosine-containing impurities. Therefore, it is not a substitute for HPLC for purity assessment.
Q5: What is a suitable solvent for dissolving Adenosine 2',5'-diphosphate sodium salt?
A5: Adenosine 2',5'-diphosphate sodium salt is soluble in water.[1] For experimental purposes, it is typically dissolved in aqueous buffers at a neutral pH (e.g., PBS pH 7.2) to maintain stability.[10]
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol outlines a general method for the analysis of Adenosine 2',5'-diphosphate sodium salt purity.
Mobile Phase Preparation:
Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate, pH 6.0.
Mobile Phase B: 100% Acetonitrile.
Filter and degas both mobile phases before use.
Sample Preparation:
Accurately weigh and dissolve the Adenosine 2',5'-diphosphate sodium salt in Mobile Phase A to a final concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 260 nm.
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more hydrophobic compounds. An example gradient is provided in the table below.
Data Analysis:
Identify the peak corresponding to Adenosine 2',5'-diphosphate based on its retention time, which can be confirmed by running a pure standard.
Calculate the purity by dividing the peak area of the Adenosine 2',5'-diphosphate by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol provides a general procedure for enriching Adenosine 2',5'-diphosphate from a mixture containing other adenosine phosphates.
Column Preparation:
Pack a column with a suitable strong anion-exchange resin.
Equilibrate the column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
Sample Loading:
Dissolve the crude Adenosine 2',5'-diphosphate sodium salt in the equilibration buffer.
Load the sample onto the equilibrated column.
Elution:
Wash the column with the equilibration buffer to remove any unbound impurities.
Elute the bound adenosine phosphates using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). Adenosine phosphates will elute in order of their increasing negative charge (AMP, ADP, ATP).
Fraction Collection and Analysis:
Collect fractions throughout the elution process.
Analyze the fractions by HPLC (as described in Protocol 1) to identify those containing the purified Adenosine 2',5'-diphosphate.
Desalting:
Pool the pure fractions and desalt them using a suitable method such as dialysis or a desalting column.
Lyophilization:
Lyophilize the desalted solution to obtain the purified Adenosine 2',5'-diphosphate sodium salt as a solid.
Data Presentation
Table 1: Typical HPLC Parameters for Adenosine 2',5'-diphosphate Purity Analysis
"addressing variability in P2Y1 receptor antagonism assays"
Welcome to the technical support center for P2Y1 receptor antagonism assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for P2Y1 receptor antagonism assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in P2Y1 receptor antagonism assays?
A1: Variability in P2Y1 receptor antagonism assays can arise from several factors:
Cell Line & Receptor Expression: The choice of cell line and the expression level of the P2Y1 receptor are critical.[1][2] High receptor expression can lead to constitutive activity, potentially masking antagonist effects.[2] Different cell lines may have varying levels of endogenous P2Y receptors, which can interfere with the assay.
Ligand Quality: The purity of both the agonist and antagonist is crucial. Contaminants or degradation products can lead to inconsistent results. ATP, for instance, can act as a partial agonist or antagonist depending on the receptor expression level and can be rapidly converted to ADP, the primary agonist.[3]
Assay-Specific Parameters: Variations in incubation times, reagent concentrations (e.g., agonist, antagonist, dyes), and temperature can significantly impact assay outcomes.
Genetic Polymorphisms: Genetic variations in the P2Y1 receptor gene can lead to differences in receptor function and ligand binding, contributing to inter-individual variability in response.[4][5]
Cell Health and Passage Number: The health and passage number of the cells used in the assay can affect their responsiveness and signal transduction.
Platelet Preparation (for platelet-based assays): For assays using platelets, variability in platelet preparation, donor-specific differences, and the time between blood draw and the experiment can all introduce variability.
Q2: My antagonist shows weak or no activity. What are the possible causes and solutions?
A2: Weak or no antagonist activity can be due to several reasons:
Incorrect Antagonist Concentration: The antagonist concentration may be too low to effectively compete with the agonist. Perform a dose-response curve to determine the optimal concentration range.
Agonist Concentration Too High: If the agonist concentration is too high, it can overcome the effects of a competitive antagonist. Use an agonist concentration at or near the EC50 for optimal sensitivity to antagonism.
Assay Window Issues: A small signal window (the difference between the signal from the agonist-stimulated and unstimulated cells) can make it difficult to detect antagonist effects. Optimize assay conditions to maximize the signal window.
Antagonist Instability: The antagonist may be unstable in the assay buffer or may have degraded during storage. Verify the stability and proper storage of your antagonist.
Allosteric vs. Orthosteric Antagonism: The antagonist may be an allosteric modulator rather than a direct competitive (orthosteric) antagonist.[6] Allosteric modulators may not completely inhibit the agonist response but rather modulate its potency or efficacy.[6] Consider using different assay formats to characterize the mode of antagonism.
Q3: I am observing high background signal in my calcium mobilization assay. How can I reduce it?
A3: High background in a calcium mobilization assay can be caused by:
Constitutive Receptor Activity: High P2Y1 receptor expression levels can lead to constitutive (agonist-independent) signaling, resulting in elevated basal calcium levels.[2] Consider using a cell line with lower, more physiologically relevant receptor expression.
Cell Stress: Stressed or unhealthy cells can have dysregulated calcium homeostasis. Ensure optimal cell culture conditions and handle cells gently during the assay.
Dye Loading Issues: Inconsistent loading of calcium-sensitive dyes or dye leakage can contribute to high background. Optimize dye concentration and incubation time.
Autofluorescence: Some compounds or media components may be autofluorescent at the wavelengths used for detection. Run appropriate controls (e.g., cells without dye, wells with compound but no cells) to identify and correct for autofluorescence.
Q4: How do I choose the right assay format for my P2Y1 antagonist screening?
A4: The choice of assay format depends on your specific research question:
Calcium Mobilization Assays: These are widely used for high-throughput screening (HTS) due to their robust signal and automation compatibility.[7][8][9] They are suitable for identifying Gq-coupled receptor antagonists.[7]
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor and are useful for determining antagonist affinity (Ki values) and for characterizing the binding site (orthosteric vs. allosteric).[10][11]
GTPγS Binding Assays: This functional assay measures the activation of G proteins upon receptor stimulation and can be used to assess the functional consequences of antagonist binding.[12][13]
Platelet Aggregation Assays: For antagonists intended for antithrombotic applications, platelet aggregation assays using whole blood or platelet-rich plasma provide a more physiologically relevant system to evaluate antagonist efficacy.[14]
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response Curves
Potential Cause
Troubleshooting Steps
Pipetting Errors
Calibrate and verify the accuracy of all pipettes. Use automated liquid handlers for high-throughput applications to minimize variability.
Cell Plating Density
Optimize and maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable responses.
Edge Effects on Plates
Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile buffer or media.
Compound Solubility Issues
Ensure complete solubilization of agonists and antagonists in the assay buffer. Use appropriate solvents (e.g., DMSO) and run solvent controls. High concentrations of DMSO can affect cell viability and assay performance.
Incubation Time Variability
Precisely control all incubation times, especially for kinetic assays. Use a multi-channel pipette or automated dispenser to add reagents simultaneously.
Guide 2: Low Signal-to-Background Ratio
Potential Cause
Troubleshooting Steps
Suboptimal Agonist Concentration
Perform a full agonist dose-response curve to determine the EC80-EC90 concentration, which typically provides a robust signal for antagonist testing.
Low Receptor Expression
Use a cell line with a higher, but still physiologically relevant, level of P2Y1 receptor expression. Verify receptor expression using techniques like flow cytometry or western blotting.
Inactive Reagents
Check the expiration dates and storage conditions of all reagents, including agonists, antagonists, and detection reagents. Prepare fresh dilutions for each experiment.
Inappropriate Assay Buffer
Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for P2Y1 receptor function and the specific assay being performed.
Detector Settings
Optimize the gain and other settings on the plate reader or fluorescence microscope to maximize signal detection without saturating the detector.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for P2Y1 Antagonism
This protocol outlines a typical calcium mobilization assay using a fluorescent plate reader.
Materials:
CHO or HEK293 cells stably expressing the human P2Y1 receptor.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
Cell Plating: Seed the P2Y1-expressing cells into 384-well plates at a pre-optimized density and culture overnight.
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer) to each well. Incubate for 45-60 minutes at 37°C.
Wash Step (Optional but Recommended): Gently wash the cells with assay buffer to remove excess dye and reduce background fluorescence.
Antagonist Addition: Add the test antagonist compounds at various concentrations to the appropriate wells. Incubate for 15-30 minutes at room temperature.
Signal Detection: Place the plate in a fluorescent plate reader (e.g., FLIPR).
Agonist Addition & Measurement: The instrument will add the P2Y1 agonist (at a pre-determined EC80 concentration) to all wells simultaneously while recording the fluorescence signal in real-time.
Data Analysis: The change in fluorescence intensity upon agonist addition is measured. The inhibitory effect of the antagonist is calculated relative to the control wells (agonist only) and expressed as a percentage of inhibition. Dose-response curves are generated to determine the IC50 of the antagonist.
Protocol 2: Radioligand Binding Assay for P2Y1 Antagonism
This protocol describes a competitive binding assay to determine the affinity of an antagonist for the P2Y1 receptor.
Materials:
Membrane preparations from cells expressing the P2Y1 receptor.
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).
Unlabeled test antagonist compounds.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Glass fiber filters.
Scintillation cocktail and a scintillation counter.
Methodology:
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test antagonist.
Membrane Addition: Add the P2Y1 receptor-containing membrane preparation to each well to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: The amount of bound radioligand is determined for each concentration of the test antagonist. Non-specific binding is determined in the presence of a high concentration of a known P2Y1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate a competition curve and calculate the Ki (inhibitory constant) of the test antagonist.
Comparison Guide: Validating P2Y1 Receptor Antagonism of Adenosine 2',5'-diphosphate
This guide provides a comprehensive comparison of Adenosine (B11128) 2',5'-diphosphate (A2P5P) with other P2Y1 receptor antagonists. It includes supporting experimental data, detailed protocols for validation assays, and...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of Adenosine (B11128) 2',5'-diphosphate (A2P5P) with other P2Y1 receptor antagonists. It includes supporting experimental data, detailed protocols for validation assays, and diagrams of key signaling pathways and workflows to assist researchers, scientists, and drug development professionals in their work.
Introduction to the P2Y1 Receptor and its Antagonism
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and vasodilation.[1][2][3] The primary endogenous agonist for the P2Y1 receptor is Adenosine 5'-diphosphate (ADP).[4] Upon activation by ADP, the receptor couples to the Gq protein, which in turn activates Phospholipase C (PLC).[2][5] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which mediates downstream cellular responses like platelet shape change.[5][6][7]
Adenosine 2',5'-diphosphate (A2P5P) is a known competitive antagonist of the P2Y1 receptor.[8][9] It is structurally similar to the endogenous agonist ADP and is often used in research to block ADP-induced, P2Y1-mediated effects, such as platelet shape change and the initiation of aggregation.[7][9] However, it is important to note that A2P5P is not entirely selective, as it has been shown to also antagonize the P2X1 ion channel, another purinergic receptor activated by ATP.[7][8]
P2Y1 Receptor Signaling Pathway
The binding of an agonist like ADP to the P2Y1 receptor initiates a well-defined signaling cascade. This pathway is central to the receptor's function and is the primary target for antagonism studies.
Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by A2P5P.
Comparison of P2Y1 Receptor Antagonists
While A2P5P is a useful tool, several other antagonists have been developed, some with significantly improved potency and selectivity. The choice of antagonist can be critical depending on the experimental context.
Antagonist
Type
Potency / Affinity
Selectivity Notes
Reference(s)
Adenosine 2',5'-diphosphate (A2P5P)
Competitive
pA₂ ≈ 5 (platelet aggregation)
Non-selective; also antagonizes P2X1 receptors.[7][8]
The most common method for validating P2Y1 antagonism is to measure the inhibition of ADP-induced intracellular calcium mobilization. This is a direct functional readout of the Gq-coupled signaling pathway.
A typical workflow involves loading cells expressing the P2Y1 receptor with a calcium-sensitive dye, pre-incubating with the antagonist, stimulating with an agonist, and measuring the change in fluorescence.
Unmasking the Non-Selective Nature of Adenosine 2',5'-diphosphate on P2X1 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is paramount. This guide provides a comprehensive comparison confirming the non-selective inhibitory effect...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is paramount. This guide provides a comprehensive comparison confirming the non-selective inhibitory effect of Adenosine (B11128) 2',5'-diphosphate (A2,5P) on the P2X1 receptor, a ligand-gated ion channel, alongside its known antagonism of the G protein-coupled P2Y1 receptor. Experimental data and detailed methodologies are presented to facilitate informed decisions in purinergic signaling research.
Adenosine 2',5'-diphosphate (A2,5P), a well-established competitive antagonist of the P2Y1 receptor, is often utilized to investigate P2Y1-mediated physiological processes, particularly in platelet activation. However, accumulating evidence reveals that A2,5P also exerts a significant, non-selective inhibitory effect on P2X1 receptors, which can confound experimental interpretations if not properly considered. This guide objectively compares the antagonistic activity of A2,5P on both P2X1 and P2Y1 receptors and provides context with other relevant P2X1 receptor antagonists.
Quantitative Comparison of Antagonist Potency
To illustrate the non-selective profile of A2,5P, the following table summarizes its inhibitory potency against P2X1 and P2Y1 receptors. For comparative purposes, data for other known P2X1 receptor antagonists are also included.
A potent, but not entirely selective, P2X1 and P2X3 receptor antagonist.[3]
Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways and Points of Inhibition
The activation of P2X1 and P2Y1 receptors by their endogenous agonists, ATP and ADP respectively, triggers distinct downstream signaling cascades. A2,5P interferes with these pathways by competitively binding to the orthosteric site of the P2Y1 receptor and by non-selectively inhibiting the ion channel function of the P2X1 receptor.
Figure 1. Signaling pathways of P2X1 and P2Y1 receptors and the inhibitory action of A2,5P.
Experimental Protocols
The non-selective effect of A2,5P on P2X1 receptors has been demonstrated using various experimental techniques. Below are detailed methodologies for two key experimental approaches.
Platelet Aggregometry
This method assesses the effect of A2,5P on platelet shape change, a rapid response primarily mediated by P2X1 receptor activation when using a selective agonist like α,β-methylene ATP (α,β-meATP).
Objective: To determine the inhibitory effect of A2,5P on P2X1-mediated platelet shape change.
Materials:
Human platelet-rich plasma (PRP)
Apyrase (to prevent P2 receptor desensitization by released nucleotides)
α,β-methylene ATP (α,β-meATP; selective P2X1 agonist)
Adenosine 2',5'-diphosphate (A2,5P)
Platelet aggregometer
Procedure:
Prepare human platelet-rich plasma (PRP) from fresh whole blood.
Add apyrase to the PRP to a final concentration of 1 U/mL to degrade any released ATP and ADP.
Pre-incubate PRP samples with varying concentrations of A2,5P (e.g., 0, 100, 200, 400 µM) for 1 minute at 37°C in the aggregometer cuvette with stirring.
Initiate platelet shape change by adding a selective P2X1 receptor agonist, α,β-meATP (e.g., 0.5 µM).
Record the change in light transmission for at least 2 minutes. A decrease in light transmission indicates platelet shape change.
Analyze the data to determine the dose-dependent inhibition of α,β-meATP-induced shape change by A2,5P.
A Comparative Guide to P2Y1 Receptor Antagonists: Adenosine 2',5'-diphosphate vs. MRS2179
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two prominent P2Y1 receptor antagonists: Adenosine (B11128) 2',5'-diphosphate (2',5'-ADP) and MRS2179. The P2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent P2Y1 receptor antagonists: Adenosine (B11128) 2',5'-diphosphate (2',5'-ADP) and MRS2179. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (B83284) (ADP), plays a critical role in various physiological processes, most notably platelet aggregation, making its antagonists valuable tools in thrombosis research and potential therapeutic agents. This document details their pharmacological properties, supported by experimental data, and provides comprehensive protocols for their characterization.
Executive Summary
Both Adenosine 2',5'-diphosphate and MRS2179 act as competitive antagonists at the P2Y1 receptor. However, they exhibit significant differences in potency and selectivity. MRS2179 emerges as a more potent and selective antagonist, while 2',5'-ADP demonstrates non-selective actions, notably antagonizing the P2X1 receptor. The choice between these two antagonists will largely depend on the specific requirements of the experimental setup, with MRS2179 being preferable for studies requiring high selectivity for the P2Y1 receptor.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for Adenosine 2',5'-diphosphate and MRS2179, providing a clear comparison of their performance as P2Y1 receptor antagonists.
Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling cascade. As a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to P2Y1-mediated physiological responses, such as platelet shape change and aggregation.
P2Y1 Receptor Signaling Pathway
Experimental Workflows
The characterization of P2Y1 receptor antagonists typically involves a series of in vitro assays to determine their affinity, potency, and functional effects. A general workflow for these experiments is outlined below.
Unveiling the Cross-Reactivity Profile of Adenosine 2',5'-diphosphate with Nucleotide Receptors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Adenosine (B11128) 2',5'-diphosphate (A2',5'P), a structural analog of adenosine diphosphate (B83284) (ADP), is a valuable pharmacologic...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) 2',5'-diphosphate (A2',5'P), a structural analog of adenosine diphosphate (B83284) (ADP), is a valuable pharmacological tool for probing the function of purinergic receptors. While primarily recognized as a competitive antagonist of the P2Y1 receptor, its interaction with other nucleotide receptors is a critical consideration for accurate experimental design and interpretation. This guide provides an objective comparison of the cross-reactivity of A2',5'P with other nucleotide receptors, supported by experimental data and detailed protocols to facilitate further research.
Comparative Analysis of Receptor Binding Affinity
The antagonist activity of Adenosine 2',5'-diphosphate has been most extensively characterized at the P2Y1 and P2X1 receptors. Quantitative data on its binding affinity or inhibitory concentration for a broader range of P2Y and P2X receptor subtypes remains limited in publicly available literature. The following table summarizes the known interactions.
This table will be updated as more quantitative data becomes available.
Signaling Pathways of Key Interacting Receptors
Understanding the signaling cascades initiated by the receptors that interact with A2',5'P is crucial for predicting its cellular effects. The primary targets, P2Y1 and P2X1, operate through distinct mechanisms.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon agonist binding, this initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
P2Y1 Receptor Signaling Pathway
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a ligand-gated ion channel. The binding of its endogenous agonist, adenosine triphosphate (ATP), triggers a conformational change that opens a non-selective cation channel, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) into the cell. This leads to membrane depolarization and a rapid increase in intracellular calcium concentration, initiating various cellular responses.
P2X1 Receptor Signaling Pathway
Experimental Protocols
To facilitate the investigation of Adenosine 2',5'-diphosphate's cross-reactivity, detailed methodologies for key experiments are provided below.
Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., A2',5'P) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
A Comparative Analysis of the Inhibitory Potency of Adenosine 2',5'-diphosphate and Other ADP Analogs
Adenosine diphosphate (B83284) (ADP) plays a pivotal role in hemostasis and thrombosis primarily through its interaction with two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The activation...
Author: BenchChem Technical Support Team. Date: December 2025
Adenosine diphosphate (B83284) (ADP) plays a pivotal role in hemostasis and thrombosis primarily through its interaction with two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The activation of these receptors initiates signaling cascades that lead to platelet shape change, aggregation, and thrombus formation.[3][4] Consequently, antagonists of these receptors are critical tools in both research and clinical settings for the prevention of thrombotic events.[5][6] This guide provides a comparative overview of the inhibitory potency of Adenosine 2',5'-diphosphate (A2P5P) and other key ADP analogs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of various ADP analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding of a ligand. The table below summarizes the inhibitory activities of A2P5P and other representative ADP receptor antagonists against P2Y1, P2Y12, and P2X1 receptors.
Note: Specific IC50 or Ki values for A2P5P are not consistently reported in the provided search results, but it is characterized as a competitive antagonist at the P2Y1 receptor and a non-selective antagonist at the P2X1 receptor.[1][7]
Signaling Pathways
The P2Y1 and P2Y12 receptors, while both activated by ADP, couple to different G proteins and trigger distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of their respective antagonists.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: P2Y12 Receptor Signaling Pathway.
Experimental Protocols
The determination of inhibitory potency relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor, allowing for the determination of the inhibitor constant (Ki).
Objective: To determine the binding affinity of ADP analogs for P2Y receptors.
Materials:
Cell membranes from cell lines stably expressing the human P2Y1 or P2Y12 receptor (e.g., HEK293 or CHO cells).[5]
Cell membranes are prepared and protein concentration is determined.[15]
In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor compound.[5]
The incubation is carried out at room temperature or 30°C for a defined period (e.g., 60 minutes) to reach equilibrium.[15]
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer.[14]
The radioactivity retained on the filters is measured using a scintillation counter.[14]
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM 2-MeS-ADP).[14]
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the effect of an antagonist on ADP-induced platelet aggregation in a sample of platelet-rich plasma (PRP) or whole blood.
Objective: To assess the functional inhibitory effect of ADP analogs on platelet aggregation.
Materials:
Freshly drawn human or animal blood anticoagulated with hirudin or citrate.[12]
Platelet-rich plasma (PRP) obtained by centrifugation.
ADP or other agonists (e.g., collagen, thrombin).[12]
Test compounds (A2P5P and other ADP analogs).
Platelet aggregometer.
Procedure:
PRP is prepared and platelet count is standardized.
A sample of PRP is placed in the aggregometer cuvette and pre-incubated with the test compound or vehicle control for a specified time.
A submaximal concentration of ADP is added to induce platelet aggregation.
Light transmission through the sample is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
The maximum percentage of aggregation is recorded.
Dose-response curves are generated by testing a range of antagonist concentrations, and the IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the ADP-induced aggregation.
Experimental Workflow Visualization
The process of identifying and characterizing a receptor antagonist follows a logical progression from initial binding studies to functional validation.
Caption: Workflow for Antagonist Potency Evaluation.
Validating SARM1 Activity in Cell-Based Assays: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of cell-based assays is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the specificity of cell-based assays is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for validating the activity of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme in axonal degeneration. While the initial query focused on "Adenosine 2',5'-diphosphate," scientific literature indicates that the primary enzymatic products of SARM1 are Adenosine (B11128) Diphosphate Ribose (ADPR) and cyclic ADPR (cADPR), alongside the consumption of NAD+. This guide will therefore focus on the validation of assays designed to measure these specific indicators of SARM1 activation.
Understanding the SARM1 Signaling Pathway
SARM1 is a crucial mediator of programmed axon degeneration, a hallmark of many neurodegenerative diseases.[1][2] Under normal physiological conditions, SARM1 is maintained in an inactive state. Upon neuronal injury or stress, the levels of Nicotinamide (B372718) Mononucleotide (NMN) rise, leading to the activation of SARM1's intrinsic NAD(P)ase activity.[3][4] Activated SARM1 catalyzes the hydrolysis of Nicotinamide Adenine Dinucleotide (NAD+) into nicotinamide (NAM), ADPR, and cADPR.[1][5][6] This rapid depletion of cellular NAD+ is a critical event that triggers a cascade of downstream events culminating in axonal destruction.[4]
The following diagram illustrates the core SARM1 activation and signaling pathway.
Caption: SARM1 activation cascade leading to axonal degeneration.
Comparison of Cell-Based Assays for SARM1 Activity
Validating SARM1 activity in a cellular context requires specific and sensitive detection of its substrate depletion (NAD+) or product formation (cADPR/ADPR). Below is a comparison of common methodologies.
Assay Type
Principle
Advantages
Disadvantages
Specificity Considerations
NAD+ Depletion Assays
Measurement of the decrease in intracellular NAD+ levels upon SARM1 activation.
- Direct measure of SARM1's primary catalytic function.- Commercially available kits.
- NAD+ levels can be influenced by other cellular processes.- Requires sensitive detection methods for small changes.
- Crucial to include SARM1 knockout or inhibitor controls to attribute NAD+ depletion specifically to SARM1.- Time-course experiments are important to distinguish from slower, non-SARM1 mediated NAD+ decline.
Fluorogenic cADPR/ADPR Assays
Utilizes fluorogenic substrates that become fluorescent upon cleavage by SARM1, mimicking the production of cADPR/ADPR.
- High-throughput compatible.- Real-time kinetic measurements are possible.[7][8]- Good sensitivity.
- Indirect measurement using a substrate analog.- Potential for off-target effects of the fluorescent probe.
- Validate that the signal is dependent on SARM1 expression.- Compare results with a direct analytical method like LC-MS/MS.
LC-MS/MS
Direct quantification of intracellular cADPR, ADPR, and NAD+ by liquid chromatography-tandem mass spectrometry.
- High specificity and sensitivity.- Can simultaneously measure multiple analytes.[9]- Considered the "gold standard" for quantification.
- Requires specialized equipment and expertise.- Lower throughput compared to plate-based assays.- Sample preparation can be complex.
- Use of stable isotope-labeled internal standards is essential for accurate quantification.- Chromatographic separation must be optimized to resolve isomers.
Enzyme-Linked Immunosorbent Assay (ELISA)
Use of specific antibodies to detect and quantify cADPR or ADPR.
- High-throughput compatible.- Relatively simple and widely available instrumentation.
- Dependent on antibody specificity and availability.- May have lower sensitivity compared to LC-MS/MS.
- Thorough validation of antibody cross-reactivity with related nucleotides is critical.- Include competition assays to confirm specificity.
Experimental Protocols
General Cell Culture and SARM1 Activation
Objective: To prepare cell cultures for the assessment of SARM1 activity.
Materials:
HEK293T cells (or a neuronal cell line like DRG neurons)
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
SARM1 expression vector (and an empty vector control)
Transfection reagent
SARM1 activator (e.g., NMN mimetic CZ-48 or the proactivator G10)[1]
Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
Transfect cells with either the SARM1 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
24-48 hours post-transfection, treat the cells with a SARM1 activator at a predetermined optimal concentration and time course. For inhibitor studies, pre-incubate with the inhibitor before adding the activator.
Following treatment, harvest the cells for downstream analysis (e.g., cell lysis for NAD+ or cADPR/ADPR measurement).
NAD+ Depletion Assay (Luminescent)
Objective: To quantify the decrease in intracellular NAD+ as an indicator of SARM1 activity.
Materials:
Commercially available NAD+/NADH-Glo™ Assay kit
Lysis buffer
Luminometer
Protocol:
Prepare cell lysates from control and SARM1-activated cells according to the assay kit manufacturer's instructions.
Add the NAD+/NADH-Glo™ detection reagent to the lysates in a 96-well plate.
Incubate for the recommended time to allow for the enzymatic reactions to proceed.
Measure luminescence using a plate reader.
Calculate the change in NAD+ levels relative to control cells.
LC-MS/MS for cADPR and NAD+ Quantification
Objective: To accurately quantify intracellular cADPR and NAD+ levels.
Materials:
Methanol, Acetonitrile, Water (LC-MS grade)
Formic acid
Stable isotope-labeled internal standards for cADPR and NAD+
LC-MS/MS system with a suitable HILIC or reversed-phase column
Protocol:
Harvest cells and rapidly quench metabolism by adding ice-cold 80% methanol.
Lyse the cells by sonication or freeze-thaw cycles.
Add stable isotope-labeled internal standards to the lysate.
Centrifuge to pellet cellular debris and collect the supernatant.
Dry the supernatant under vacuum and reconstitute in the initial mobile phase.
Inject the sample into the LC-MS/MS system.
Develop a multiple reaction monitoring (MRM) method for the specific parent-daughter ion transitions of cADPR, NAD+, and their internal standards.
Quantify the analytes by comparing the peak area ratios of the endogenous analyte to the internal standard against a standard curve.
The following diagram outlines the workflow for validating SARM1 activity using different assay types.
Caption: Workflow for cell-based validation of SARM1 activity.
Conclusion
The validation of SARM1 activity in cell-based assays hinges on the accurate and specific measurement of its enzymatic products, primarily cADPR and ADPR, and the depletion of its substrate, NAD+. While high-throughput methods like fluorogenic and ELISA-based assays offer convenience and speed, their results should be validated with a more specific and quantitative method such as LC-MS/MS. By employing appropriate controls, including SARM1 knockout cells and specific inhibitors, researchers can confidently attribute the observed changes in nucleotide levels to the activity of SARM1, thereby ensuring the reliability of their findings in the pursuit of novel therapeutics for neurodegenerative diseases.
A Head-to-Head Comparison of P2Y1 Receptor Antagonists in Functional Assays
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for investigating the physiological and pathological roles of the P2Y1 receptor. This guide provides an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for investigating the physiological and pathological roles of the P2Y1 receptor. This guide provides an objective comparison of the in vitro pharmacology of several widely used P2Y1 receptor antagonists, supported by experimental data from functional assays.
The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR) activated by adenosine (B11128)diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Its role in thrombosis has made it an attractive target for the development of novel antithrombotic agents. This guide focuses on a head-to-head comparison of several nucleotide and non-nucleotide antagonists, summarizing their potency in key functional assays.
Comparative Potency of P2Y1 Receptor Antagonists
The inhibitory potency of P2Y1 receptor antagonists is commonly assessed through various functional assays, including platelet aggregation, calcium mobilization, and radioligand binding assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for several prominent antagonists.
Platelet Aggregation Assays
Platelet aggregation is a primary physiological response mediated by P2Y1 receptor activation. The IC50 values in this assay represent the concentration of the antagonist required to inhibit ADP-induced platelet aggregation by 50%.
Activation of the Gq-coupled P2Y1 receptor leads to an increase in intracellular calcium concentration. Calcium mobilization assays measure the ability of an antagonist to block this agonist-induced calcium flux.
Radioligand binding assays directly measure the affinity of an antagonist for the P2Y1 receptor by assessing its ability to displace a radiolabeled ligand. The Ki value represents the inhibitory constant.
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for a calcium mobilization assay.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible and comparative evaluation of P2Y1 receptor antagonists.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of antagonists on ADP-induced aggregation of human platelets.
Materials:
Freshly isolated human platelet-rich plasma (PRP) or washed platelets.
ADP (agonist).
P2Y1 receptor antagonist (test compound).
Aggregometer.
Procedure:
Prepare PRP from whole blood by centrifugation.
Pre-incubate the platelet suspension with various concentrations of the P2Y1 antagonist or vehicle control for a specified time at 37°C.
Add a submaximal concentration of ADP (e.g., 10 µM) to induce aggregation.
Monitor the change in light transmission using an aggregometer for a defined period.
Calculate the percentage of inhibition of aggregation for each antagonist concentration relative to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
Calcium Mobilization Assay (FLIPR-based)
Objective: To measure the inhibition of ADP-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor.
Materials:
HEK293 or other suitable cells stably expressing the human P2Y1 receptor.
Seed the P2Y1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid dye dispersion, and incubate in the dark at 37°C for approximately 1 hour.
Wash the cells with assay buffer to remove excess dye.
Add various concentrations of the P2Y1 antagonist to the wells and incubate for a predetermined time.
Place the plate in the FLIPR instrument and initiate reading.
Add a fixed concentration of ADP (EC50 or EC80 concentration) to all wells simultaneously using the instrument's fluidics.
Monitor the change in fluorescence intensity over time.
Calculate the percentage of inhibition of the calcium response for each antagonist concentration.
Determine the IC50 value from the concentration-response curve.
Conclusion
The data presented in this guide highlights the varying potencies of different P2Y1 receptor antagonists. MRS2500 consistently demonstrates the highest potency across multiple functional assays, making it a valuable tool for in vitro and in vivo studies.[1][3][5][6] The choice of antagonist will ultimately depend on the specific experimental context, including the assay system, the species being studied, and the desired pharmacological profile. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel P2Y1 receptor antagonists.
A Comparative Guide to the Off-Target Effects of Adenosine 2',5'-diphosphate Sodium
For Researchers, Scientists, and Drug Development Professionals Adenosine 2',5'-diphosphate (ADP) is a critical endogenous nucleotide that acts as an agonist for several P2Y family G protein-coupled receptors (GPCRs).[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Adenosine 2',5'-diphosphate (ADP) is a critical endogenous nucleotide that acts as an agonist for several P2Y family G protein-coupled receptors (GPCRs).[1] Its sodium salt is widely used in research to probe these pathways, particularly in studies related to platelet aggregation, nociception, and inflammation.[2][3][4] However, ensuring that observed experimental effects are due to on-target activity is paramount. This guide provides a comparative analysis of ADP's interactions with its primary targets versus potential off-targets, compares its performance with a common alternative, and details the experimental protocols necessary for these assessments.
On-Target vs. Off-Target Receptor Activity
ADP's primary targets are the P2Y1, P2Y12, and P2Y13 receptors.[5] Activation of these receptors initiates distinct signaling cascades. The P2Y1 receptor couples to Gq proteins, leading to phospholipase C activation and subsequent calcium mobilization.[2][6] In contrast, P2Y12 and P2Y13 receptors couple to Gi, which inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channel activity.[2][6]
An ideal agonist would exhibit high potency and selectivity for its intended receptor. While ADP is the natural ligand, synthetic analogs have been developed to improve these characteristics. A key comparator is 2-methylthioadenosine 5'-diphosphate (2-MeSADP) , a more stable and potent analog.[7]
Comparative Potency of ADP and Alternatives at P2Y Receptors
Note: EC50 values can vary depending on the cell type and assay conditions.
As the table illustrates, 2-MeSADP is significantly more potent than ADP across all three primary receptors.[8][9] For researchers requiring highly selective P2Y1 activation without engaging P2Y12 or P2Y13, the conformationally constrained analog (N)-methanocarba-2MeSADP is a superior tool, as it shows potent agonism at P2Y1 but lacks activity at the other ADP-sensitive receptors.[8][10]
The primary "off-target" concern for ADP and its analogs is the lack of perfect selectivity among its intended P2Y receptor subtypes. For instance, in a system expressing both P2Y1 and P2Y12 (like platelets), using ADP will activate both Gq and Gi signaling pathways simultaneously.[11][12] This can confound results if the goal is to study one pathway in isolation. While broader off-target effects on unrelated GPCRs or kinases are less commonly reported for ADP itself, they remain a possibility and should be assessed in comprehensive drug development programs.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for clarity.
Caption: Canonical signaling pathways for ADP-sensitive P2Y receptors.
Caption: A generalized workflow for identifying and validating off-target effects.
Experimental Protocols
Objective assessment of on- and off-target effects requires robust and standardized experimental protocols. Below are methodologies for key assays.
Protocol 1: GPCR Off-Target Screening via Functional Assays
This protocol is designed to assess a compound's activity across a panel of GPCRs that signal through common second messengers like calcium or cAMP.[14]
Objective: To identify unintended agonist or antagonist activity at a broad range of GPCRs.
Methodology:
Cell Culture: Use cell lines stably expressing the GPCRs of interest (e.g., HEK293 or CHO cells). For Gi-coupled receptors, cells may co-express a chimeric G-protein (Gαq/i) to redirect the signal to a calcium readout.[10]
Compound Preparation: Prepare a stock solution of Adenosine 2',5'-diphosphate sodium in a suitable vehicle (e.g., sterile water or PBS). Create a dilution series to test a range of concentrations (e.g., 10 µM down to 10 pM).
Assay Execution (Calcium Flux):
Plate cells in a 96- or 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Acquire a baseline fluorescence reading using a plate reader (e.g., FLIPR, FlexStation).
Add the test compound dilutions to the wells and immediately measure the change in fluorescence over time.
For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist for the receptor.
Assay Execution (cAMP Measurement):
Plate cells and treat with the compound dilutions for a specified time.
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
Data Analysis: Plot the response (e.g., fluorescence intensity or cAMP concentration) against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists). A significant response at a receptor other than P2Y1/12/13 indicates a potential off-target effect.
Protocol 2: Kinase Selectivity Profiling
While ADP is not primarily known as a kinase inhibitor, comprehensive profiling is a standard part of drug development to uncover unexpected interactions.[15][16]
Objective: To determine the selectivity of a compound by screening it against a large panel of protein kinases.[15]
Methodology:
Compound Preparation: Prepare the test compound at a high concentration (e.g., 1-10 µM) in a compatible solvent like DMSO.
Kinase Panel: Utilize a commercially available kinase profiling service that screens against hundreds of purified human kinases. These assays typically measure the phosphorylation of a substrate.[17]
Assay Principle (Example: Radiometric Assay):
The kinase, substrate, and [γ-³³P]ATP are incubated in the presence of the test compound or a vehicle control.[18]
The reaction is stopped, and the radiolabeled phosphorylated substrate is captured on a filter membrane.
Unreacted [γ-³³P]ATP is washed away.
The radioactivity on the filter, corresponding to kinase activity, is measured by a scintillation counter.
Data Analysis: The activity of each kinase in the presence of the compound is compared to the vehicle control. Results are typically expressed as "% inhibition" at the tested concentration. For significant "hits" (e.g., >50% inhibition), follow-up dose-response experiments are performed to determine the IC50 value.
By employing these comparative analyses and rigorous experimental protocols, researchers can confidently assess the on-target and off-target effects of Adenosine 2',5'-diphosphate sodium, ensuring the validity and accuracy of their scientific findings.
Navigating the Disposal of Adenosine 2',5'-Diphosphate Sodium: A Comprehensive Safety Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe di...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Adenosine 2',5'-diphosphate sodium, ensuring operational safety and regulatory compliance.
Adenosine 2',5'-diphosphate sodium is a nucleotide that is not classified as a hazardous substance or mixture.[1][2] However, adherence to good industrial hygiene and safety practices is crucial.[3] This material should be considered hazardous until further information becomes available.[4]
Personal Protective Equipment and Handling
Before handling Adenosine 2',5'-diphosphate sodium, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Protective Equipment
Specification
Rationale
Eye/Face Protection
Safety glasses with side-shields or chemical safety goggles.
When handling the solid form, it is important to avoid dust formation.[3][5] In case of a spill, the material should be swept up and shoveled into a suitable, closed container for disposal.[2][3][5]
Step-by-Step Disposal Protocol
The disposal of Adenosine 2',5'-diphosphate sodium must be conducted in accordance with all applicable national and local regulations. The following steps provide a general guideline for its proper disposal:
Containerization : Keep the waste chemical in its original container whenever possible. If not feasible, use a clearly labeled, sealed container suitable for chemical waste. Do not mix with other waste materials.
Waste Characterization : Although not classified as hazardous, it is good practice to label the container clearly with the chemical name: "Adenosine 2',5'-diphosphate sodium salt".
Consultation with EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection and disposal. They will be knowledgeable about the specific local and national regulations.
Documentation : Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, as part of good laboratory practice.
Contaminated Materials : Dispose of any contaminated materials, such as gloves or paper towels, as unused product in a suitable, closed container.[1][2]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of Adenosine 2',5'-diphosphate sodium.
Disposal workflow for Adenosine 2',5'-diphosphate sodium.
Incompatible materials to be aware of during handling and storage include strong oxidizing agents.[3] The compound is also sensitive to moisture and air, and it is hygroscopic.[3] Therefore, it should be stored in a tightly closed container in a dry and well-ventilated place.[3]
Essential Safety and Handling Guide for Adenosine 2',5'-Diphosphate Sodium Salt
For researchers, scientists, and drug development professionals handling Adenosine 2',5'-diphosphate sodium salt, a clear understanding of safety protocols and handling procedures is paramount. This guide provides essent...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals handling Adenosine 2',5'-diphosphate sodium salt, a clear understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling Adenosine 2',5'-diphosphate sodium salt, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
PPE Category
Item
Specification
Eye Protection
Safety Glasses
Must be worn to protect against dust particles.
Hand Protection
Gloves
Nitrile gloves are recommended.
Respiratory Protection
N95 Respirator
A type N95 (US) or equivalent respirator should be used when handling the powder to prevent inhalation.
Body Protection
Lab Coat
A standard laboratory coat should be worn.
Operational Plan: Handling Procedures
Storage and Handling:
Adenosine 2',5'-diphosphate sodium salt is a powder that should be stored at -20°C. It is also noted to be hygroscopic, moisture-sensitive, and air-sensitive.[1] Therefore, it is crucial to keep the container tightly closed in a dry and well-ventilated place, preferably under an inert atmosphere.[1]
Preparation of Solutions:
The substance is soluble in water at 50 mg/mL, forming a clear, colorless to faintly yellow solution. When preparing solutions, it is important to avoid the formation of dust and aerosols.[2] It is recommended to carry out these procedures in a well-ventilated area or under a chemical fume hood.
Disposal Plan
Unused Adenosine 2',5'-diphosphate sodium salt and any contaminated materials should be disposed of as chemical waste.[3] It is essential to follow all federal, state, and local environmental regulations. Waste should be collected in a suitable, closed container and handled by a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow: Safe Handling of Adenosine 2',5'-diphosphate Sodium Salt
The following diagram outlines the standard procedure for safely handling Adenosine 2',5'-diphosphate sodium salt in a laboratory setting.